Technical Documentation Center

2-(4,4-Dimethylcyclohexyl)propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4,4-Dimethylcyclohexyl)propanoic acid
  • CAS: 1487337-94-9

Core Science & Biosynthesis

Foundational

The Unseen Scaffold: An In-Depth Technical Guide to 2-(4,4-Dimethylcyclohexyl)propanoic Acid

Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and advanced materials science, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream compounds. 2-(4,4-Dimethylcyclohexyl)propanoic acid (CAS: 1487337-94-9) represents a highly specialized, sterically hindered cycloaliphatic carboxylic acid[1]. While simple cyclohexylpropanoic acids have been historically leveraged in blockbuster therapeutics (such as the prostacyclin analog Treprostinil)[2], the addition of a gem-dimethyl moiety at the 4-position of the cyclohexane ring introduces profound structural rigidity and metabolic resistance.

This whitepaper provides a comprehensive technical breakdown of 2-(4,4-Dimethylcyclohexyl)propanoic acid, detailing its physicochemical profile, the mechanistic rationale for its use in drug design, and a field-proven, self-validating synthetic methodology for its preparation.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physical and chemical properties of this scaffold is critical for predicting its behavior in organic synthesis and biological systems. The compound is characterized by its highly lipophilic nature and its dual functional handles: a reactive carboxylic acid and a sterically bulky, chemically inert hydrophobic tail[3].

Table 1: Core Physicochemical and Regulatory Data
PropertyValue / Description
IUPAC Name 2-(4,4-dimethylcyclohexyl)propanoic acid
CAS Registry Number 1487337-94-9[1]
Molecular Formula C₁₁H₂₀O₂
Molecular Weight 184.28 g/mol [4]
LogP (Predicted) ~3.8 (Highly lipophilic)
Hydrogen Bond Donors 1 (Carboxylic acid OH)
Hydrogen Bond Acceptors 2 (Carboxylic acid oxygens)
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]

Medicinal Chemistry Rationale: Engineering the Scaffold

The integration of 2-(4,4-dimethylcyclohexyl)propanoic acid into a drug discovery pipeline is rarely accidental. It is typically a deliberate bioisosteric or pharmacokinetic intervention[2]. As an Application Scientist, I evaluate scaffolds based on how their structural features translate to biological outcomes.

  • The Gem-Dimethyl Shield (Metabolic Stability): Unsubstituted cyclohexane rings are highly susceptible to Cytochrome P450 (CYP450) mediated hydroxylation, particularly at the 4-position. By installing a gem-dimethyl group at this exact locus, the molecule is sterically shielded, effectively blocking oxidative metabolism and extending the compound's biological half-life.

  • Conformational Locking: The bulky gem-dimethyl group forces the cyclohexane ring into a specific chair conformation to minimize 1,3-diaxial interactions. This conformational restriction reduces the entropic penalty upon binding to a target receptor, often resulting in higher binding affinity.

  • Alpha-Methyl Stereocenter: The propanoic acid backbone introduces a chiral center at the alpha-carbon. This allows medicinal chemists to isolate specific enantiomers, enabling stereospecific interactions with asymmetric protein binding pockets.

Rationale Core 2-(4,4-Dimethylcyclohexyl) propanoic acid Scaffold Prop1 Gem-Dimethyl Group (Steric Shielding) Core->Prop1 Prop2 Cyclohexyl Ring (Bioisosteric Replacement) Core->Prop2 Prop3 Alpha-Methyl Carboxyl (Chiral Center) Core->Prop3 Out1 Increased Metabolic Stability (CYP450 Resistance) Prop1->Out1 Out2 Enhanced Lipophilicity (Improved Membrane Permeability) Prop2->Out2 Out3 Targeted Receptor Affinity (Stereospecific Binding) Prop3->Out3

Figure 1: Mechanistic rationale linking the structural features of the scaffold to pharmacological outcomes.

Self-Validating Synthetic Methodology

Direct alkylation of propanoic acid derivatives with cyclohexyl halides is notoriously inefficient due to competing E2 elimination reactions (forming cyclohexene derivatives). To ensure high yield and absolute regiocontrol, the optimal synthetic route utilizes a Wittig olefination followed by catalytic hydrogenation and saponification [2].

The following protocol is designed as a self-validating system—meaning each step contains an analytical checkpoint to confirm success before proceeding, preventing the carryover of impurities.

Synthesis A 4,4-Dimethylcyclohexanone + Wittig Reagent B Wittig Olefination (Toluene, Reflux) A->B C Unsaturated Ester Intermediate B->C D Hydrogenation (Pd/C, H2, EtOH) C->D E Saturated Ester D->E F Saponification (LiOH, THF/H2O) E->F G 2-(4,4-Dimethylcyclohexyl) propanoic acid F->G

Figure 2: Three-phase synthetic workflow for 2-(4,4-dimethylcyclohexyl)propanoic acid.

Phase 1: Wittig Olefination
  • Objective: Construct the carbon skeleton by coupling 4,4-dimethylcyclohexanone with ethyl 2-(triphenylphosphoranylidene)propanoate.

  • Procedure:

    • Dissolve 1.0 eq of 4,4-dimethylcyclohexanone and 1.2 eq of the stabilized Wittig reagent in anhydrous toluene (0.2 M).

    • Heat the mixture to reflux (110°C) under an inert argon atmosphere for 12 hours. The high temperature is required to overcome the steric hindrance of the ketone.

    • Cool to room temperature, concentrate under reduced pressure, and triturate with hexanes to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 9:1). The ketone (visualized via phosphomolybdic acid stain) should be completely consumed, replaced by a new UV-active spot representing the α,β-unsaturated ester.

Phase 2: Catalytic Hydrogenation
  • Objective: Stereoselectively reduce the tetrasubstituted alkene to yield the saturated ester.

  • Procedure:

    • Dissolve the crude unsaturated ester in absolute ethanol (0.1 M).

    • Add 10% Palladium on Carbon (Pd/C) (10 mol% Pd).

    • Purge the reaction vessel with H₂ gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 8 hours.

    • Filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Self-Validation Check: ¹H NMR of an aliquot must show the complete disappearance of any trace olefinic resonances, confirming complete reduction.

Phase 3: Saponification & Acidification
  • Objective: Cleave the ethyl ester to reveal the final carboxylic acid under mild conditions to prevent degradation.

  • Procedure:

    • Dissolve the saturated ester in a 3:1 mixture of THF and H₂O.

    • Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir at room temperature for 4 hours. Causality: LiOH is chosen over NaOH/KOH as it is milder and highly effective in aqueous organic mixtures, minimizing unwanted side reactions.

    • Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove non-polar impurities.

    • Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated acid with Ethyl Acetate (3x).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 2-(4,4-dimethylcyclohexyl)propanoic acid.

  • Self-Validation Check: LC-MS analysis of the final product should reveal a dominant [M-H]⁻ peak at m/z 183.1 in negative ion mode, confirming the exact mass of the free acid.

Safety, Handling, and Regulatory Data

Because of its lipophilic acid nature, 2-(4,4-dimethylcyclohexyl)propanoic acid acts as a mild surfactant and can disrupt lipid bilayers, leading to its classification as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) [1].

Laboratory Handling Protocols:

  • PPE: Nitrile gloves, wrap-around chemical safety goggles, and a standard laboratory coat are mandatory.

  • Ventilation: Due to its potential to cause respiratory irritation and drowsiness (STOT SE 3)[1], all transfers of the neat solid/liquid and preparation of stock solutions must be conducted within a certified Class II fume hood.

  • Storage: Store in a cool, dry environment away from strong oxidizing agents and strong bases. Ensure the container is tightly sealed to prevent moisture ingress, which can complicate accurate molar mass calculations during assay preparation.

References

  • NextSDS Chemical Database. "2-(4,4-dimethylcyclohexyl)propanoic acid — Chemical Substance Information." NextSDS. Verified CAS and Hazard Classifications. Available at:[Link]

Sources

Exploratory

Engineering Metabolic Stability: A Technical Guide to 2-(4,4-Dimethylcyclohexyl)propanoic Acid Analogues

Executive Summary In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has frequently led to drug candidates with suboptimal physicochemical properties, including poor aqueous solubil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has frequently led to drug candidates with suboptimal physicochemical properties, including poor aqueous solubility and high off-target promiscuity. To circumvent these liabilities, drug development professionals are increasingly utilizing saturated, three-dimensional aliphatic scaffolds. This whitepaper provides an in-depth technical analysis of 2-(4,4-dimethylcyclohexyl)propanoic acid (CAS: 1487337-94-9)[1] and its structural analogues. By acting as a highly lipophilic, metabolically stable bioisostere for traditional phenylalkanoic acids, this scaffold offers a robust foundation for hit-to-lead optimization and library generation.

Structural Rationale: The "Escape from Flatland" Paradigm

The transition from flat aromatic systems to saturated cyclic systems is driven by the need to increase the fraction of sp3-hybridized carbons (Fsp3) within a drug molecule. Higher Fsp3 correlates strongly with improved clinical success rates due to enhanced solubility and reduced non-specific protein binding ().

The 2-(4,4-dimethylcyclohexyl)propanoic acid scaffold exemplifies this paradigm through two critical structural features:

  • The Propanoic Acid Linker: This flexible alkyl tether decouples the bulky lipophilic ring from the pharmacophoric carboxylic acid headgroup. It allows the acidic moiety (or its subsequent amide/ester derivatives) to adopt multiple conformations to optimally engage in hydrogen bonding or salt-bridge formation within a target protein's binding pocket.

  • The gem-Dimethyl Steric Shield: Unsubstituted cyclohexyl rings are notorious for acting as metabolic "soft spots," undergoing rapid hydroxylation by Cytochrome P450 (CYP450) enzymes at the C4 position. The incorporation of a gem-dimethyl group at this exact position provides profound steric hindrance, effectively blocking CYP450-mediated oxidation and significantly prolonging the compound's metabolic half-life ()[2].

Mechanism N1 Unsubstituted Cyclohexyl Ring N2 CYP450 Oxidation (C4 Position) N1->N2 N3 Rapid Clearance (Hydroxylated) N2->N3 N4 4,4-Dimethylcyclohexyl Ring N5 Steric Shielding (Gem-Dimethyl) N4->N5 N6 Metabolic Stability (Prolonged Half-life) N5->N6

Fig 1: Mechanism of CYP450 resistance conferred by the gem-dimethyl group vs. unsubstituted rings.

Physicochemical Profiling

When designing structural analogues, it is crucial to benchmark the core scaffold against traditional moieties. The addition of the gem-dimethyl group inherently increases lipophilicity (LogP), which must be balanced during lead optimization ()[3].

Table 1: Comparative Physicochemical Data of Propanoic Acid Derivatives

PropertyPhenylpropanoic AcidCyclohexylpropanoic Acid2-(4,4-Dimethylcyclohexyl)propanoic Acid
Structure Type Planar AromaticAliphatic (Unsubstituted)Aliphatic (Sterically Hindered)
Fraction sp3 (Fsp3) 0.221.001.00
LogP (Predicted) ~1.8~2.5~3.4
CYP450 CLint High (Aromatic oxidation)High (C4 Hydroxylation)Low (Sterically Blocked)
Primary Utility Baseline PharmacophoreIntermediate LipophilicityHigh Lipophilicity, High Stability

Experimental Methodology: Synthesis of Amide Analogues

To utilize 2-(4,4-dimethylcyclohexyl)propanoic acid in target-based drug discovery, researchers frequently convert the carboxylic acid into a library of amide analogues. The following protocol outlines a self-validating, high-yielding amide coupling workflow.

Objective: Couple 2-(4,4-dimethylcyclohexyl)propanoic acid with primary/secondary amines to generate a screening library.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 2-(4,4-dimethylcyclohexyl)propanoic acid (1.0 equiv, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive active ester intermediate back into the starting carboxylic acid.

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) to the solution. Stir at room temperature for 15 minutes.

    • Causality: HATU rapidly and efficiently converts the carboxylic acid into an O-7-azabenzotriazol-1-yl active ester. DIPEA acts as a non-nucleophilic base, deprotonating both the carboxylic acid to initiate activation and the incoming amine salt to ensure it is nucleophilic.

  • Coupling: Add the desired amine (1.2 equiv, 0.6 mmol) dropwise. Stir the reaction mixture at room temperature for 12 hours.

    • Causality: The extended 12-hour reaction time ensures complete conversion. The bulky 4,4-dimethylcyclohexyl tail creates a sterically demanding microenvironment, slowing the nucleophilic attack of hindered secondary amines.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (20 mL) and wash successively with saturated aqueous NaHCO₃ (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL).

    • Causality: This is a self-validating liquid-liquid extraction system. NaHCO₃ removes acidic byproducts (like HOAt) and unreacted starting acid; HCl protonates and removes unreacted trace amines; brine breaks emulsions and reduces the water content in the organic layer.

  • Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide analogue.

Biological Workflows & Screening Cascades

Once the structural analogues are synthesized, they must be processed through a rigorous screening cascade. Because the gem-dimethyl group increases lipophilicity, early in vitro ADME profiling (specifically microsomal stability and LogD determination) must occur in parallel with primary target screening to ensure the compounds do not become excessively "greasy" and insoluble.

Workflow N1 Library Synthesis (Amide/Ester Analogues) N2 In Vitro ADME (Microsomal Stability, LogD) N1->N2 Purified Compounds N3 Primary Target Screening (Receptor Binding/Inhibition) N2->N3 Stable Analogues N4 Hit-to-Lead Optimization (SAR Refinement) N3->N4 Potent Hits

Fig 2: Standard screening cascade for 2-(4,4-dimethylcyclohexyl)propanoic acid analogues.

Conclusion

The strategic incorporation of 2-(4,4-dimethylcyclohexyl)propanoic acid into drug discovery pipelines represents a masterclass in applied physical organic chemistry. By leveraging the gem-dimethyl group to sterically shield the vulnerable C4 position of the cyclohexane ring, medicinal chemists can engineer structural analogues that boast exceptional metabolic stability while successfully escaping the planar constraints of traditional aromatic pharmacophores.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. URL:[Link]

  • NextSDS. (2026). 2-(4,4-dimethylcyclohexyl)propanoic acid — Chemical Substance Information. NextSDS Substance Database. URL:[Link]

Sources

Foundational

In-depth Technical Guide on 2-(4,4-Dimethylcyclohexyl)propanoic acid: A Review of Available Data

A Note to the Reader: Following a comprehensive search of scientific literature, patent databases, and chemical registries, it has been determined that there is a significant lack of public information regarding a notabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Following a comprehensive search of scientific literature, patent databases, and chemical registries, it has been determined that there is a significant lack of public information regarding a notable discovery, detailed developmental history, or specific therapeutic application for the compound 2-(4,4-Dimethylcyclohexyl)propanoic acid .

While the chemical structure is known and indexed, it does not appear to be a compound of major historical or clinical significance that would be the subject of a detailed technical guide on its discovery. The information available is limited to basic chemical properties and its mention in broader chemical contexts rather than as a central subject of research and development.

This guide will therefore summarize the available chemical information for 2-(4,4-Dimethylcyclohexyl)propanoic acid and, for illustrative purposes, discuss the general discovery and development pathways of a related and well-documented class of compounds: the arylpropanoic acids, to which it is structurally analogous. This will provide the intended audience with a framework for understanding how such a compound might be developed, while acknowledging the absence of a specific history for the topic compound.

Part 1: Characterization of 2-(4,4-Dimethylcyclohexyl)propanoic acid

This section details the known chemical information for the specified compound, sourced from chemical databases.

Chemical Identity
PropertyValueSource
IUPAC Name 2-(4,4-dimethylcyclohexyl)propanoic acidPubChem
Molecular Formula C₁₁H₂₀O₂PubChem[1]
CAS Number 1487337-94-9NextSDS[2]
Molecular Weight 184.28 g/mol PubChem
Canonical SMILES CC(C1CCC(CC1)(C)C)C(=O)OPubChem[1]
InChIKey SYDQMQSICKMELS-UHFFFAOYSA-NPubChem[1]
Predicted Properties

Computational models predict the following properties, which are useful for understanding its potential behavior in chemical and biological systems.

PropertyPredicted ValueSource
XLogP3 3.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 37.3 ŲPubChem
Collision Cross Section ([M+H]⁺) 143.3 ŲPubChem[1]
Hazard Information

According to notified classifications and labeling, this substance is associated with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[2]

  • Eye Irritation (Category 2A) : Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[2]

Part 2: A General Framework for the Discovery of Propanoic Acid Derivatives

Given the lack of a specific history for 2-(4,4-dimethylcyclohexyl)propanoic acid, this section provides a generalized overview of the discovery and development process for structurally related compounds, such as the non-steroidal anti-inflammatory drugs (NSAIDs) derived from arylpropanoic acid.

Rationale and Synthesis

The development of novel chemical entities typically begins with a defined therapeutic goal. For arylpropanoic acids like Ibuprofen, the goal was to develop a safer alternative to aspirin with anti-inflammatory, analgesic, and antipyretic properties.

Conceptual Workflow for Synthesis and Discovery:

G cluster_0 Discovery Phase cluster_1 Preclinical Phase Identify_Target Identify Therapeutic Target (e.g., COX Enzyme) Lead_Scaffold Select Lead Scaffold (e.g., Propanoic Acid) Identify_Target->Lead_Scaffold SAR_Studies Structure-Activity Relationship (SAR) - Synthesize Analogs - Modify Side Chains Lead_Scaffold->SAR_Studies In_Vitro In Vitro Assays - Potency - Selectivity SAR_Studies->In_Vitro Candidate Selection In_Vivo In Vivo Models - Efficacy - Pharmacokinetics In_Vitro->In_Vivo Tox_Studies Toxicology Studies In_Vivo->Tox_Studies IND Investigational New Drug (IND) Application Tox_Studies->IND IND Filing

Caption: Generalized workflow for drug discovery, from target identification to IND application.

A key synthetic route for producing 2-(4-alkylphenyl) propanoic acids involves a Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloropropionate, followed by hydrolysis to yield the final product.[3] This method is valued for its efficiency and use of common catalysts.[3]

Step-by-Step Synthesis (General Protocol):

  • Reaction Setup : An alkylbenzene is mixed with ethyl 2-chloropropionate in a suitable solvent like toluene.

  • Catalysis : Anhydrous aluminum chloride is added as a catalyst.

  • Reaction Conditions : The reaction is maintained at a low temperature (e.g., -5°C to 5°C) for 12 to 48 hours to facilitate the Friedel-Crafts reaction.

  • Intermediate Formation : This step yields the intermediate, ethyl 2-(4-alkylphenyl) propionate.

  • Hydrolysis : The intermediate is then hydrolyzed to produce the final 2-(4-alkylphenyl) propanoic acid.[3]

Mechanism of Action

Many propanoic acid derivatives function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—mediators of inflammation and pain.[4]

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Propanoic_Acid_Derivative Propanoic Acid Derivative (e.g., NSAID) Propanoic_Acid_Derivative->COX_Enzyme Inhibition Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain

Caption: Mechanism of action for anti-inflammatory propanoic acid derivatives via COX inhibition.

Conclusion

While a detailed history of the discovery and development of 2-(4,4-dimethylcyclohexyl)propanoic acid is not available in the public domain, its chemical structure places it within the broad class of propanoic acid derivatives. The established history of related compounds, particularly in the field of pharmacology, provides a robust framework for understanding the potential synthesis, mechanism of action, and development pathway that such a molecule could follow. Further research would be required to determine if this specific compound has been synthesized for a particular purpose that is not yet publicly documented.

References

  • PubChem. 2-(4,4-dimethylcyclohexyl)propanoic acid. [Link]

  • NextSDS. 2-(4,4-dimethylcyclohexyl)propanoic acid — Chemical Substance Information. [Link]

  • Google Patents. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.

Sources

Exploratory

A Theoretical and Predictive Analysis of 2-(4,4-Dimethylcyclohexyl)propanoic Acid: An In-Silico Technical Guide

Abstract 2-(4,4-Dimethylcyclohexyl)propanoic acid is a novel chemical entity with limited to no characterization in publicly accessible scientific literature. This technical guide addresses this knowledge gap by providin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-(4,4-Dimethylcyclohexyl)propanoic acid is a novel chemical entity with limited to no characterization in publicly accessible scientific literature. This technical guide addresses this knowledge gap by providing a comprehensive theoretical and predictive analysis of its core properties. In the absence of empirical data, this document outlines a robust, in-silico first-pass characterization, leveraging established computational chemistry principles and predictive modeling tools. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's likely physicochemical characteristics, stereochemical complexity, and potential as a pharmacologically active agent. We will detail a theoretical workflow for its characterization, from molecular modeling to the prediction of its ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles.

Introduction: Deconstructing 2-(4,4-Dimethylcyclohexyl)propanoic Acid

2-(4,4-Dimethylcyclohexyl)propanoic acid is a carboxylic acid featuring a propanoic acid moiety attached to a 4,4-dimethylcyclohexyl ring. The molecule possesses a chiral center at the C2 position of the propanoic acid chain, indicating the existence of two enantiomers. The bulky and lipophilic 4,4-dimethylcyclohexyl group is expected to significantly influence its physicochemical properties, including its acidity, solubility, and lipophilicity. The structural similarity to aryl-propionic acid derivatives, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential for biological activity.[1] This guide will systematically predict these properties and outline a computational workflow for a more in-depth investigation.

Caption: 2D structure of 2-(4,4-Dimethylcyclohexyl)propanoic acid with the chiral center indicated.

Predicted Physicochemical Properties

The "drug-likeness" and pharmacokinetic profile of a molecule are heavily dependent on its physicochemical properties. In the absence of experimental data, these can be reliably estimated using computational models.[2]

PropertyPredicted ValueRationale and Significance
Molecular Weight 198.30 g/mol Within the range for good oral bioavailability.
pKa ~4.8The carboxylic acid group is the primary determinant of acidity.[3][4] Alkyl substituents can slightly alter the pKa from that of a simple carboxylic acid like propanoic acid (pKa ~4.87).[4][5]
logP (Octanol-Water Partition Coefficient) ~3.7 - 4.0The large, non-polar 4,4-dimethylcyclohexyl group significantly increases lipophilicity.[6] A high logP suggests good membrane permeability but may also indicate poor aqueous solubility.[7]
Aqueous Solubility (logS) LowExpected to have low aqueous solubility due to the high lipophilicity and non-polar surface area.
Topological Polar Surface Area (TPSA) 37.3 ŲThe TPSA is solely contributed by the carboxylic acid group. This value is well within the range for good oral absorption and cell permeability.
Hydrogen Bond Donors 1The carboxylic acid hydroxyl group.
Hydrogen Bond Acceptors 2The carbonyl and hydroxyl oxygens of the carboxylic acid.
Rotatable Bonds 2Low number of rotatable bonds suggests a relatively rigid structure, which can be favorable for binding to a biological target.

These values are estimations based on the chemical structure and may vary depending on the prediction algorithm used.

Stereochemistry and Conformational Analysis

Enantiomers

The presence of a single chiral center at the alpha-carbon of the propanoic acid moiety means that 2-(4,4-Dimethylcyclohexyl)propanoic acid exists as a pair of enantiomers: (R)-2-(4,4-Dimethylcyclohexyl)propanoic acid and (S)-2-(4,4-Dimethylcyclohexyl)propanoic acid. It is crucial to consider these as distinct chemical entities, as they are likely to exhibit different pharmacological and toxicological profiles.

Conformational Isomers of the Cyclohexane Ring

The 4,4-dimethylcyclohexyl ring will adopt a chair conformation to minimize steric strain.[8][9] Due to the 1,3-diaxial interactions, the bulky propanoic acid substituent will strongly prefer the equatorial position.[9][10][11] The two methyl groups at the 4-position will have one in an axial and one in an equatorial position.[8] This conformational preference will dictate the overall three-dimensional shape of the molecule and, consequently, its interaction with biological targets. The energy difference between the conformer with the propanoic acid group in the equatorial versus the axial position is expected to be significant, effectively "locking" the molecule into a predominant conformation.[9][12]

A Theoretical Workflow for In-Silico Characterization

For a novel compound like 2-(4,4-Dimethylcyclohexyl)propanoic acid, a systematic in-silico workflow is the most efficient first step in its evaluation.

In_Silico_Workflow cluster_0 Structure & Conformation cluster_1 Property Calculation cluster_2 Biological & Toxicological Profiling A 2D Structure Generation B Conversion to 3D & Stereoisomer Generation (R/S) A->B C Conformational Search & Energy Minimization B->C D Quantum Mechanical Calculations (DFT) C->D E Physicochemical Property Prediction (pKa, logP, Solubility) D->E F Spectral Property Prediction (NMR, IR) D->F G Pharmacophore Modeling & Target Identification D->G H ADME Prediction (Absorption, Distribution, Metabolism, Excretion) G->H I In-Silico Toxicology Prediction H->I

Caption: A proposed in-silico workflow for the characterization of a novel chemical entity.

Step-by-Step Methodology
  • Structure Generation and Preparation:

    • The 2D structure of both the (R) and (S) enantiomers is drawn using chemical drawing software.

    • These 2D structures are converted to 3D models.

    • A conformational search is performed to identify the lowest energy conformers for each enantiomer, with particular attention to the chair conformation of the cyclohexane ring and the orientation of the propanoic acid substituent.

  • Quantum Mechanical Calculations:

    • The geometry of the lowest energy conformers is optimized using Density Functional Theory (DFT) calculations. This provides a more accurate representation of the molecule's structure and electronic properties.

    • From the DFT output, properties such as the electrostatic potential surface, and frontier molecular orbitals (HOMO/LUMO) can be calculated to understand reactivity.

  • Physicochemical and ADME/Tox Prediction:

    • The optimized 3D structures are used as input for various predictive models.

    • pKa and logP: Can be predicted using a variety of commercial and open-source software that employ quantitative structure-property relationship (QSPR) models.[5][7][13][14][15][16][17][18]

    • ADME: A suite of ADME properties, including oral bioavailability, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes, can be predicted using platforms like ACD/ADME Suite, ADMETlab, or pkCSM.[2][19][20][21][22]

    • Toxicology: In-silico toxicology tools can predict potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).[23][24][25][26]

Predicted Biological Profile and Druggability

Potential Biological Targets

The 2-substituted-propanoic acid motif is a well-known pharmacophore, most famously found in NSAIDs like ibuprofen and naproxen, which target cyclooxygenase (COX) enzymes.[1] Given this structural similarity, it is plausible that 2-(4,4-Dimethylcyclohexyl)propanoic acid could also exhibit anti-inflammatory properties through COX inhibition. The bulky, lipophilic dimethylcyclohexyl group may offer a different binding profile to the active site of COX-1 and COX-2 compared to the aromatic rings of traditional NSAIDs.

Propionic acid itself is a short-chain fatty acid with a role in human metabolism, produced by gut microbiota.[4][27][28] Derivatives of propionic acid are explored for a wide range of biological activities.[1]

Predicted ADME Profile
ADME ParameterPredictionRationale
Oral Bioavailability Moderate to HighThe molecule adheres to Lipinski's Rule of Five, suggesting good potential for oral absorption.
Blood-Brain Barrier (BBB) Penetration LikelyThe high lipophilicity (logP ~4.0) and low TPSA (37.3 Ų) suggest that the molecule may be able to cross the BBB.
Metabolism Likely metabolized by Cytochrome P450 enzymes.The cyclohexane ring and the tertiary carbon of the propanoic acid chain are potential sites for hydroxylation.
Excretion Likely renal excretion after metabolism.Carboxylic acids are typically excreted via the kidneys after glucuronidation or other phase II conjugation reactions.
Potential Toxicological Concerns
  • Gastrointestinal (GI) Toxicity: As with other NSAID-like molecules, there is a potential for GI irritation due to the acidic nature and potential inhibition of COX-1.

  • Cardiotoxicity: Inhibition of hERG potassium channels is a common cause of drug-induced cardiotoxicity. This should be assessed using in-silico models.

  • Hepatotoxicity: The potential for drug-induced liver injury should be evaluated.[22]

Conclusion

While experimental data for 2-(4,4-Dimethylcyclohexyl)propanoic acid is not currently available, a comprehensive theoretical analysis provides valuable insights into its likely properties. This in-silico guide predicts that it is a lipophilic, weakly acidic molecule with a conformationally constrained structure. Its structural resemblance to known NSAIDs suggests a potential for anti-inflammatory activity, warranting further investigation. The proposed computational workflow provides a clear path for a more detailed characterization of its properties and potential as a drug candidate. The predictions made in this guide should be validated by empirical studies, including chemical synthesis, physicochemical property measurements, and in-vitro biological assays.

References

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction.
  • NIH. (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity. PMC.
  • ACS Publications. (n.d.). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A.
  • ACS Publications. (2023, June 10). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology.
  • Instem. (2024, December 13). Streamlining Toxicity Predictions with In Silico Profiling. Life Science Software.
  • Frontiers. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.
  • ACS Publications. (2006, October 18). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Journal of Chemical Information and Modeling.
  • Schrödinger. (n.d.). QikProp.
  • PubMed. (2008, January 31). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes.
  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software.
  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.
  • IEEE Xplore. (2025, February 19). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design.
  • PMC. (n.d.). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs.
  • VLS3D.COM. (n.d.). ADMET predictions.
  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite.
  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
  • ChemAxon. (2021, September 3). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.
  • PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • KPU Pressbooks. (n.d.). 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Organic Chemistry I.
  • Simulations Plus. (2026, January 29). ADMET Predictor®.
  • Chemistry LibreTexts. (2023, August 5). 4.4: Conformations of Disubstituted Cyclohexanes.
  • PubChem. (2026, March 23). 2-(4,4-Dimethylcyclohexyl)-2-methylpropanoic acid.
  • KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes. Organic Chemistry I.
  • NextSDS. (n.d.). 2-(4,4-dimethylcyclohexyl)propanoic acid — Chemical Substance Information.
  • Lumen Learning. (n.d.). Disubstituted Cyclohexanes. MCC Organic Chemistry.
  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry.
  • Cheméo. (n.d.). Chemical Properties of 2-(4-Methyl-2-oxo-cyclohexyl)-propanoic acid.
  • PubChemLite. (n.d.). 2-(4,4-dimethylcyclohexyl)propanoic acid (C11H20O2).
  • (n.d.).
  • ACS Publications. (n.d.). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry.
  • Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.
  • BLD Pharm. (n.d.). 1487337-94-9|2-(4,4-Dimethylcyclohexyl)propanoic acid.
  • Wikipedia. (n.d.). Propionic acid.
  • Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • PubMed. (1984, May). [Pharmacologic profile of a new compound with antiinflammatory activity: 2-(4-dimethylvinylphenyl)propionic acid (Gx 258)]. Farmaco Sci.
  • PubMed. (2010, November 15). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms.

Sources

Protocols & Analytical Methods

Method

The Versatile Intermediate: A Guide to 2-(4,4-Dimethylcyclohexyl)propanoic Acid in Synthetic Chemistry

In the landscape of modern drug discovery and development, the strategic selection of chemical intermediates is paramount to the efficient synthesis of complex molecular architectures. Among the vast array of available b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the strategic selection of chemical intermediates is paramount to the efficient synthesis of complex molecular architectures. Among the vast array of available building blocks, 2-(4,4-Dimethylcyclohexyl)propanoic acid emerges as a noteworthy intermediate, offering a unique combination of a sterically demanding, lipophilic cyclohexyl moiety and a versatile carboxylic acid handle. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its potential applications in the synthesis of active pharmaceutical ingredients (APIs). The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable synthetic tool.

Physicochemical Properties and Structural Attributes

2-(4,4-Dimethylcyclohexyl)propanoic acid is a saturated carboxylic acid characterized by a propanoic acid chain attached to a 4,4-dimethyl-substituted cyclohexane ring.[1][2][3] This substitution pattern imparts specific steric and electronic properties to the molecule, influencing its reactivity and the conformational preferences of the larger molecules into which it is incorporated.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₂[2]
Molecular Weight 184.28 g/mol [4]
CAS Number 1487337-94-9[1]
Predicted XlogP 3.7[2]

The gem-dimethyl group on the cyclohexane ring locks its conformation, preventing ring flipping and providing a defined three-dimensional structure. This can be a crucial design element in medicinal chemistry for optimizing ligand-receptor interactions.

Synthesis of 2-(4,4-Dimethylcyclohexyl)propanoic Acid: A Plausible Approach

A plausible synthetic workflow is outlined below:

G A 1,1-Dimethylcyclohexane D Ethyl 2-(4,4-dimethylcyclohexyl)propanoate A->D Friedel-Crafts Alkylation B Ethyl 2-bromopropionate B->D C Lewis Acid (e.g., AlCl₃) C->D F 2-(4,4-Dimethylcyclohexyl)propanoic Acid D->F Saponification E Base Hydrolysis (e.g., NaOH) E->F

Caption: Plausible synthetic workflow for 2-(4,4-Dimethylcyclohexyl)propanoic acid.

Experimental Protocol: Synthesis of 2-(4,4-Dimethylcyclohexyl)propanoic Acid

Step 1: Friedel-Crafts Alkylation

  • To a stirred solution of 1,1-dimethylcyclohexane (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.

  • Slowly add ethyl 2-bromopropionate (1.05 eq) to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(4,4-dimethylcyclohexyl)propanoate.

  • Purify the crude ester by vacuum distillation or column chromatography.

Step 2: Saponification

  • Dissolve the purified ethyl 2-(4,4-dimethylcyclohexyl)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to afford 2-(4,4-Dimethylcyclohexyl)propanoic acid. Further purification can be achieved by recrystallization if necessary.

Application as a Chemical Intermediate in Drug Development

The true value of 2-(4,4-Dimethylcyclohexyl)propanoic acid lies in its utility as a scaffold for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and reduction, allowing for its incorporation into larger molecular frameworks.

While direct, publicly available examples of its use in the synthesis of a named drug are scarce, the structural motif is present in various patented compounds, often in the context of developing receptor agonists or antagonists. The 4,4-dimethylcyclohexyl group provides a non-aromatic, lipophilic domain that can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Illustrative Application Workflow: Amide Bond Formation

A common application of carboxylic acid intermediates is the formation of amides, a key functional group in many pharmaceuticals.

G A 2-(4,4-Dimethylcyclohexyl)propanoic Acid C Activated Intermediate (e.g., Acid Chloride, Activated Ester) A->C Activation B Activating Agent (e.g., SOCl₂, HATU) B->C E Amide Product C->E Nucleophilic Acyl Substitution D Primary or Secondary Amine (R-NH₂ or R₂NH) D->E

Caption: General workflow for amide synthesis from 2-(4,4-Dimethylcyclohexyl)propanoic acid.

Analytical Protocols for Quality Control

Robust analytical methods are essential to ensure the purity and identity of 2-(4,4-Dimethylcyclohexyl)propanoic acid before its use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is necessary for GC-MS analysis.[5][6][7][8] Silylation is a common and effective method.

Protocol: GC-MS Analysis with Silylation

  • Sample Preparation: Accurately weigh approximately 1-5 mg of 2-(4,4-Dimethylcyclohexyl)propanoic acid into a GC vial.

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Typical GC-MS Parameters:

ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 m/z

The resulting mass spectrum of the trimethylsilyl ester will show a characteristic fragmentation pattern that can be used for structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for purity assessment without the need for derivatization. Reversed-phase chromatography is a common approach.

Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of 2-(4,4-Dimethylcyclohexyl)propanoic acid in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Analysis: Inject the sample onto the HPLC system.

Typical HPLC Parameters:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Mass Spectrometry (LC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of the compound.

  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the different types of protons in the molecule. The signals for the cyclohexyl protons will appear in the aliphatic region, and the methine proton alpha to the carbonyl group will have a characteristic chemical shift. The gem-dimethyl groups will likely appear as two distinct singlets.

  • ¹³C NMR: The carbon NMR spectrum will show the number of non-equivalent carbon atoms.[3][9] The carbonyl carbon of the carboxylic acid will have a characteristic downfield chemical shift (typically >170 ppm). The number of signals for the cyclohexane ring carbons can confirm the 4,4-disubstitution pattern.[2][10][11]

Conclusion

2-(4,4-Dimethylcyclohexyl)propanoic acid represents a valuable and versatile chemical intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery. Its unique structural features, combining a conformationally restricted lipophilic moiety with a reactive carboxylic acid handle, make it an attractive building block for the design of novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce, characterize, and effectively utilize this compound in their synthetic endeavors. As the demand for structurally diverse and sophisticated molecules continues to grow, the importance of well-characterized and readily accessible intermediates like 2-(4,4-Dimethylcyclohexyl)propanoic acid will undoubtedly increase.

References

  • Benchchem. (2025). Comparative analysis of derivatization reagents for carboxylic acids.
  • Zenkevich, I. G. (n.d.).
  • LibreTexts. (2023, August 29).
  • Sigma-Aldrich. (n.d.).
  • 1 - Supporting Inform
  • PubChemLite. (n.d.). 2-(4,4-dimethylcyclohexyl)propanoic acid (C11H20O2).
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • SpectraBase. (n.d.). 1,1-Dimethyl-cyclohexane - Optional[13C NMR] - Chemical Shifts.
  • PDF. (n.d.).
  • Vaia. (n.d.). Q13.46E How many 13C NMR absorptions wou... [FREE SOLUTION].
  • PubChem. (2026, March 23). 2-(4,4-Dimethylcyclohexyl)-2-methylpropanoic acid | C12H22O2 | CID 165706769.
  • Benchchem. (2025).
  • ResearchGate. (n.d.).
  • ACS Publications. (2023, May 3). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH | Environmental Science & Technology.
  • PubChemLite. (n.d.). 2-(4,4-dimethylcyclohexyl)propanoic acid (C11H20O2).
  • BLD Pharm. (n.d.). 1487337-94-9|2-(4,4-Dimethylcyclohexyl)propanoic acid|BLD Pharm.
  • The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species
  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • NextSDS. (n.d.). 2-(4,4-dimethylcyclohexyl)
  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Benchchem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)
  • Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API. (n.d.).
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17).
  • ePrints Soton - University of Southampton. (2024, August 19). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
  • MDPI. (2024, September 19).
  • MOST Wiedzy. (n.d.). New Analogues of Mycophenolic Acid.
  • RSC Publishing. (n.d.). MedChemComm.
  • ResearchGate. (2026, February 28). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.

Sources

Application

HPLC analysis of 2-(4,4-Dimethylcyclohexyl)propanoic acid

Application Note: HPLC Analytical Strategies for 2-(4,4-Dimethylcyclohexyl)propanoic acid Executive Summary & Physicochemical Profiling The accurate quantification of aliphatic carboxylic acids like 2-(4,4-Dimethylcycloh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Analytical Strategies for 2-(4,4-Dimethylcyclohexyl)propanoic acid

Executive Summary & Physicochemical Profiling

The accurate quantification of aliphatic carboxylic acids like 2-(4,4-Dimethylcyclohexyl)propanoic acid (CAS No. 1487337-94-9) presents a classic chromatographic challenge. Structurally, this compound consists of a propanoic acid backbone substituted with a bulky, lipophilic 4,4-dimethylcyclohexyl group.

From an analytical perspective, the absence of aromatic rings or conjugated pi-electron systems means this molecule lacks a functional UV chromophore[1]. Attempting direct UV detection at low wavelengths (e.g., 205–210 nm) inevitably results in poor signal-to-noise ratios, severe baseline drift during gradient elution, and interference from trace solvent impurities.

To establish a robust, self-validating analytical system, a Senior Application Scientist must bypass direct UV detection. This guide details two orthogonal, field-proven methodologies: Direct Analysis via Charged Aerosol Detection (CAD) and Pre-Column Derivatization for HPLC-UV .

Workflow Start 2-(4,4-Dimethylcyclohexyl) propanoic acid Decision Detector Availability? Start->Decision CAD Universal Detector (CAD / ELSD / MS) Decision->CAD Yes UV Standard UV/Vis Detector Decision->UV No PrepCAD Direct Dissolution (Volatile Buffers Only) CAD->PrepCAD PrepUV Pre-Column Derivatization (p-Bromophenacyl bromide) UV->PrepUV RunCAD HPLC-CAD Analysis (Gradient RP-HPLC) PrepCAD->RunCAD RunUV HPLC-UV Analysis (Detection at 242-260 nm) PrepUV->RunUV

Decision matrix for selecting the optimal HPLC workflow based on detector availability.

Strategy A: Direct Quantification via HPLC-CAD

Mechanistic Insight: Charged Aerosol Detection (CAD) is a mass-sensitive, universal detection technique that does not rely on the optical properties of the analyte. The HPLC eluate is nebulized, the mobile phase is evaporated, and the remaining non-volatile analyte particles are charged by ionized nitrogen gas and measured by an electrometer[2]. Because 2-(4,4-Dimethylcyclohexyl)propanoic acid has a sufficient molecular weight (~184.28 g/mol ) and low volatility, it forms stable particles post-evaporation.

Causality of Mobile Phase Selection: To prevent massive background noise in CAD, all mobile phase additives must be strictly volatile. We utilize 0.1% Formic Acid. The acidic environment (pH ~2.7) is crucial because it is well below the analyte's pKa (~4.8), ensuring the carboxylic acid remains fully protonated. This suppresses ionization, preventing peak tailing and ensuring strong retention on a reversed-phase C18 column[3].

Protocol A: HPLC-CAD Step-by-Step Methodology

1. Sample Preparation:

  • Accurately weigh 10.0 mg of 2-(4,4-Dimethylcyclohexyl)propanoic acid.

  • Dissolve in 10.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to yield a 1.0 mg/mL stock.

  • Perform serial dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

2. Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (ensures reproducible mass transfer).

  • Gradient Program:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 6.0 min: Linear ramp to 95% B

    • 6.0 - 8.0 min: Hold at 95% B (Column wash)

    • 8.0 - 8.1 min: Return to 30% B

    • 8.1 - 12.0 min: Re-equilibration

3. CAD Detector Settings:

  • Evaporator Temperature: 35 °C (Optimized to preserve the semi-volatile aliphatic acid while fully evaporating water/acetonitrile).

  • Data Collection Rate: 10 Hz.

  • Filter: 3.6 seconds.

4. System Suitability (Self-Validation):

  • Inject a 50 µg/mL standard six times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is between 0.9 and 1.2.

Strategy B: Pre-Column Derivatization with HPLC-UV

Mechanistic Insight: For laboratories restricted to UV/Vis detectors, the analyte must be chemically tagged. We utilize p-Bromophenacyl bromide , a highly reactive alkylating agent that introduces a strong UV-absorbing phenacyl chromophore[4].

Causality of Reaction Conditions: The reaction proceeds via an SN​2 nucleophilic substitution. However, a neutral carboxylic acid is a poor nucleophile. Therefore, we first add a mild base (e.g., KHCO3​ or K2​CO3​ ) to deprotonate the acid, generating a highly reactive carboxylate anion[5]. Heating the mixture to 80 °C provides the activation energy required to drive the sterically hindered substitution to completion within 30 minutes[6].

Derivatization Acid Aliphatic Acid (Non-UV Active) Base Base (KHCO3) Deprotonation Acid->Base Anion Carboxylate Anion (Nucleophile) Base->Anion Reagent p-Bromophenacyl Bromide (80°C, 30 min) Anion->Reagent Ester Phenacyl Ester (UV Active at 254nm) Reagent->Ester

Chemical workflow of the SN2 pre-column derivatization using p-bromophenacyl bromide.

Protocol B: Derivatization & HPLC-UV Methodology

1. Derivatization Procedure:

  • Transfer ~5.0 mg of the carboxylic acid sample into a 5.0 mL glass reaction vial equipped with a PTFE-lined screw cap and magnetic stirrer.

  • Dissolve the sample in 1.0 mL of HPLC-grade Methanol.

  • Add 3 to 5 molar equivalents of Potassium Bicarbonate ( KHCO3​ ) to neutralize the acid and form the potassium salt[4].

  • Evaporate the Methanol completely under a gentle stream of dry N2​ gas. Critical step: Water and methanol will compete as nucleophiles in the next step.

  • Add 1.0 mL of p-Bromophenacyl bromide solution (10 mg/mL in dry Acetonitrile) and an additional 2.0 mL of dry Acetonitrile.

  • Seal the vial and heat at 80 °C in a heating block with continuous stirring for 30 minutes[6].

  • Allow the vial to cool to room temperature. Filter the solution through a 0.22 µm PTFE syringe filter to remove unreacted solid potassium salts.

2. Chromatographic Conditions:

  • Column: C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile / Water (70:30, v/v). Note: Because the derivative is neutral, acidic buffers are no longer strictly required, though 0.1% TFA can be used to sharpen residual peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or 242 nm for maximum absorption of the phenacyl group)[5].

3. System Suitability (Self-Validation):

  • Inject a reagent blank (derivatization performed without the analyte) to identify the retention times of excess p-bromophenacyl bromide and its hydrolysis byproducts. The analyte derivative peak must have a resolution ( Rs​ ) > 2.0 from any reagent interference peaks.

Comparative Data Presentation

To assist in method selection, the quantitative and operational parameters of both systems are summarized below:

ParameterStrategy A: HPLC-CADStrategy B: Derivatization + HPLC-UV
Detection Principle Universal mass-based aerosol detectionUV Absorbance of phenacyl chromophore
Sample Prep Time < 5 minutes (Direct dissolution)45 - 60 minutes (Reaction + Evaporation)
Gradient Compatibility Excellent (Requires inverse gradient for highest precision)Good (Isocratic often sufficient for single analytes)
Typical LOQ ~0.5 - 1.0 µg/mL~10 - 50 ng/mL (Highly sensitive)
Linearity Model Non-linear (Quadratic or Log-Log fit required)Linear ( R2 > 0.999)
Primary Advantage High throughput, minimal sample manipulationAccessible to any lab with standard UV equipment
Primary Limitation Requires expensive CAD hardware and volatile buffersLabor-intensive, potential for reaction byproducts

References

  • MDPI. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples." MDPI, 22 Oct. 2020. Available at:[Link]

  • Sarkar, A.B., and Kochak, G.M. "HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution." Carbohydrate Polymers, ResearchGate, Nov. 2005. Available at:[Link]

  • ResearchGate. "Ion-exclusion chromatography." ResearchGate. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Laboratory Synthesis of 2-(4,4-Dimethylcyclohexyl)propanoic Acid

These application notes provide a comprehensive guide for the laboratory synthesis of 2-(4,4-Dimethylcyclohexyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The described synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for the laboratory synthesis of 2-(4,4-Dimethylcyclohexyl)propanoic acid, a valuable building block in medicinal chemistry and materials science. The described synthetic route is a robust, multi-step process commencing from the commercially available starting material, 4,4-dimethylcyclohexanone. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis.

Introduction

2-(4,4-Dimethylcyclohexyl)propanoic acid and its derivatives are of significant interest due to their potential applications as intermediates in the synthesis of pharmacologically active molecules and advanced materials. The presence of the gem-dimethyl group on the cyclohexane ring imparts unique conformational properties and lipophilicity, which can be advantageous in modulating the biological activity and physicochemical properties of target compounds.

The synthetic strategy outlined herein is a three-step sequence involving:

  • A Wittig reaction to introduce the propanoate side chain.

  • Catalytic hydrogenation to reduce the resulting exocyclic double bond.

  • Base-mediated hydrolysis of the ester to yield the final carboxylic acid.

This approach was designed for its reliability, scalability, and the use of well-established chemical transformations.

Overall Synthetic Scheme

Overall Synthesis Scheme 4,4-Dimethylcyclohexanone 4,4-Dimethylcyclohexanone Intermediate_Ester Ethyl 2-(4,4-dimethylcyclohexylidene)propanoate 4,4-Dimethylcyclohexanone->Intermediate_Ester Wittig Reaction Saturated_Ester Ethyl 2-(4,4-dimethylcyclohexyl)propanoate Intermediate_Ester->Saturated_Ester Catalytic Hydrogenation Final_Product 2-(4,4-Dimethylcyclohexyl)propanoic acid Saturated_Ester->Final_Product Hydrolysis

Caption: Overall synthetic workflow for 2-(4,4-Dimethylcyclohexyl)propanoic acid.

Part 1: Synthesis of Ethyl 2-(4,4-dimethylcyclohexylidene)propanoate via Wittig Reaction

The initial step involves the olefination of 4,4-dimethylcyclohexanone using a stabilized phosphorus ylide. The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] The use of a stabilized ylide, such as ethyl 2-(triphenylphosphoranylidene)propanoate, generally provides good yields and is compatible with a range of functional groups.[4]

Reaction Mechanism: Wittig Reaction

Wittig Reaction Mechanism cluster_0 Formation of Oxaphosphetane Intermediate cluster_1 Decomposition to Products Ketone 4,4-Dimethylcyclohexanone Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane Ylide Phosphorus Ylide Ylide->Oxaphosphetane Alkene Ethyl 2-(4,4-dimethylcyclohexylidene)propanoate PhosphineOxide Triphenylphosphine oxide Oxaphosphetane_ref Oxaphosphetane Intermediate Oxaphosphetane_ref->Alkene Oxaphosphetane_ref->PhosphineOxide

Caption: Mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Equivalent
4,4-Dimethylcyclohexanone126.205.0039.61.0
Ethyl 2-(triphenylphosphoranylidene)propanoate362.4115.843.61.1
Toluene-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-dimethylcyclohexanone (5.00 g, 39.6 mmol) and ethyl 2-(triphenylphosphoranylidene)propanoate (15.8 g, 43.6 mmol).

  • Add 100 mL of dry toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the product and remove the solvent under reduced pressure to obtain ethyl 2-(4,4-dimethylcyclohexylidene)propanoate as a colorless oil.

Part 2: Synthesis of Ethyl 2-(4,4-dimethylcyclohexyl)propanoate via Catalytic Hydrogenation

The second step is the reduction of the exocyclic double bond of the intermediate ester. Catalytic hydrogenation is a widely used and efficient method for the saturation of alkenes. A palladium on carbon (Pd/C) catalyst is commonly employed for this transformation.

Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Equivalent
Ethyl 2-(4,4-dimethylcyclohexylidene)propanoate210.324.0019.01.0
10% Palladium on Carbon (Pd/C)-0.40-10 wt%
Ethanol-80 mL--

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve ethyl 2-(4,4-dimethylcyclohexylidene)propanoate (4.00 g, 19.0 mmol) in 80 mL of ethanol.

  • Carefully add 10% Pd/C (0.40 g, 10 wt%) to the solution.

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours, or until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the ethanol under reduced pressure to yield ethyl 2-(4,4-dimethylcyclohexyl)propanoate as a colorless oil. This product is often of sufficient purity for the next step.

Part 3: Synthesis of 2-(4,4-Dimethylcyclohexyl)propanoic Acid via Hydrolysis

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Base-mediated hydrolysis (saponification) is a common and effective method for this transformation.[5]

Experimental Protocol: Hydrolysis

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Equivalent
Ethyl 2-(4,4-dimethylcyclohexyl)propanoate212.353.5016.51.0
Sodium Hydroxide (NaOH)40.001.3233.02.0
Ethanol-50 mL--
Water-25 mL--
6 M Hydrochloric Acid (HCl)-As needed--

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 2-(4,4-dimethylcyclohexyl)propanoate (3.50 g, 16.5 mmol) in 50 mL of ethanol.

  • Add a solution of sodium hydroxide (1.32 g, 33.0 mmol) in 25 mL of water to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 6 M HCl. A white precipitate should form.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(4,4-dimethylcyclohexyl)propanoic acid as a white solid. The product can be further purified by recrystallization if necessary.

References

  • Darzens, G. Compt. Rend.1904, 139, 1214.
  • Strecker, A. Annalen der Chemie und Pharmacie1850, 75(1), 27–45.
  • Wittig, G.; Schöllkopf, U. Chemische Berichte1954, 87(9), 1318–1330.
  • Grignard, V. Compt. Rend.1900, 130, 1322–1325.
  • Rathke, M. W. Organic Reactions1975, 22, 423–460.
  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis; Elsevier Academic Press: Burlington, MA, 2005.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. Darzens Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Master Organic Chemistry. The Wittig Reaction. [Link]

  • Dalal Institute. Wittig Reaction. [Link]

  • Organic Syntheses. 2-phenylpropionic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-(4,4-Dimethylcyclohexyl)propanoic Acid

Welcome to the technical support center for the purification of crude 2-(4,4-dimethylcyclohexyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 2-(4,4-dimethylcyclohexyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chemical purification techniques to ensure scientific integrity and experimental success.

I. Troubleshooting Guide

This section addresses common challenges encountered during the purification of 2-(4,4-dimethylcyclohexyl)propanoic acid, offering causative explanations and actionable solutions.

Issue 1: Low Yield After Recrystallization

  • Question: I am experiencing a significant loss of product after recrystallizing my crude 2-(4,4-dimethylcyclohexyl)propanoic acid. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery from recrystallization is a frequent issue that can often be traced back to the choice of solvent and the experimental procedure.[1] Here’s a breakdown of the likely culprits and how to address them:

    • Sub-optimal Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor, leading to low yields.

      • Solution: Conduct a systematic solvent screen. Small-scale solubility tests with a variety of solvents (e.g., hexanes, ethyl acetate, acetone, and mixtures thereof) will help identify the optimal solvent system. The goal is to find a solvent or solvent pair that provides a large difference in solubility across the temperature range.

    • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will keep it in solution even after cooling, drastically reducing the amount of crystals that form.[1]

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.

    • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.

      • Solution: Allow the hot solution to cool slowly to room temperature on a benchtop, undisturbed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]

    • Premature Crystallization During Hot Filtration: If insoluble impurities are present, a hot filtration step is necessary. If the solution cools during this process, the desired product can crystallize prematurely on the filter paper.

      • Solution: Use a heated funnel or pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtration to prevent cooling and premature crystallization.[2]

Issue 2: Persistent Impurities Detected by Analytical Methods (HPLC, NMR)

  • Question: After purification, my analytical data (HPLC, NMR) still shows the presence of impurities. How can I identify and remove them?

  • Answer: The nature of the persistent impurities will dictate the most effective purification strategy. Impurities in the synthesis of carboxylic acids often include unreacted starting materials, byproducts, or residual solvents.[3]

    • Identification of Impurities:

      • Starting Materials: Compare the NMR and HPLC data of your purified product with those of the starting materials used in the synthesis.

      • Common Byproducts: Consider the reaction mechanism to anticipate potential byproducts. For instance, if the carboxylic acid was synthesized via oxidation of a primary alcohol, residual alcohol or aldehyde might be present.[4][5]

    • Removal Strategies:

      • Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral or basic impurities.[3][6] The crude product is dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration or extracted with a fresh portion of organic solvent.

      • Column Chromatography: For impurities with similar polarity to the desired product, column chromatography is a powerful tool.[3] Due to the acidic nature of carboxylic acids, they can streak on silica gel. To mitigate this, a small amount of a volatile acid like acetic or formic acid (0.5-1%) is often added to the mobile phase.[3] This keeps the carboxylic acid protonated, leading to better peak shape and separation.

      • Distillation: If the impurities have significantly different boiling points from 2-(4,4-dimethylcyclohexyl)propanoic acid, distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially for liquid carboxylic acids.[3][7]

Issue 3: Oily or Gummy Product Instead of Crystalline Solid

  • Question: My purified 2-(4,4-dimethylcyclohexyl)propanoic acid is an oil or a sticky solid, not the expected crystalline material. What is causing this and how can I induce crystallization?

  • Answer: The failure of a compound to crystallize, a phenomenon known as "oiling out," can be due to several factors.

    • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, leading to an oily product.

      • Solution: Subject the oily product to another purification step, such as acid-base extraction or column chromatography, to remove the impurities that may be inhibiting crystallization.[3]

    • High Solubility in the Chosen Solvent: If the product is highly soluble in the recrystallization solvent even at low temperatures, it may not crystallize.

      • Solution: Re-evaluate your choice of solvent. It may be necessary to use a mixed solvent system. Dissolve the oil in a "soluble" solvent and then add an "insoluble" solvent dropwise until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[2]

    • Super-saturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal saturation point.

      • Solution: Induce crystallization by scratching the inside of the flask with a glass rod below the solvent level or by adding a seed crystal of the pure compound.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 2-(4,4-Dimethylcyclohexyl)propanoic acid that are relevant to its purification?

Q2: Which analytical techniques are most suitable for assessing the purity of 2-(4,4-Dimethylcyclohexyl)propanoic acid?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.[9] A reversed-phase C18 column is often suitable for the analysis of carboxylic acids.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to identify and quantify impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful analytical tool.[9]

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. Impurities will typically broaden and depress the melting point range.

Q3: What are the recommended safety precautions when handling 2-(4,4-Dimethylcyclohexyl)propanoic acid and the solvents used in its purification?

A3: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12][13]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling volatile organic solvents.[12]

  • Handling: Avoid inhalation, ingestion, and skin contact.[14] In case of contact, rinse the affected area with plenty of water.[15]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[12]

III. Experimental Protocols & Visualizations

Protocol 1: General Acid-Base Extraction for Purification

This protocol is designed to separate 2-(4,4-dimethylcyclohexyl)propanoic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[3]

  • Mixing and Separation: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Collection of Aqueous Layer: Drain the lower aqueous layer, which contains the sodium salt of the carboxylic acid, into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete extraction of the acid.[3] Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., concentrated HCl) dropwise with stirring until the solution is acidic (test with pH paper). The purified carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Workflow Visualization

The following diagram illustrates a decision-making workflow for selecting the appropriate purification method.

Purification_Workflow start Crude 2-(4,4-Dimethylcyclohexyl)propanoic Acid is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oily) is_pure_xtal Are pure crystals obtained? recrystallization->is_pure_xtal is_pure_xtal->acid_base No (Impure) end Pure Product is_pure_xtal->end Yes is_solid2 Is the product a solid? acid_base->is_solid2 Check if solid precipitates distillation Consider Vacuum Distillation is_pure_oil Is the product pure? distillation->is_pure_oil chromatography Column Chromatography is_pure_oil->chromatography No is_pure_oil->end Yes chromatography->end is_solid2->recrystallization Yes is_solid2->distillation No (Oily)

Caption: Decision tree for purification method selection.

IV. References

  • General procedures for the purification of Carboxylic acids - Chempedia. (n.d.). LookChem. Retrieved March 26, 2026, from [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012, November 9). Teledyne ISCO. Retrieved March 26, 2026, from [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. (2001, February 2). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Process for the purification of carboxylic acids. (2014, June 26). Google Patents. Retrieved March 26, 2026, from

  • Purification of aromatic polycarboxylic acids by recrystallization. (n.d.). Google Patents. Retrieved March 26, 2026, from

  • HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved March 26, 2026, from [Link]

  • How to purify a carboxylic acid by recrystallisation? (2018, April 7). The Student Room. Retrieved March 26, 2026, from [Link]

  • making carboxylic acids. (n.d.). Chemguide. Retrieved March 26, 2026, from [Link]

  • Hydrolytic Process for Carboxylic Acids. (n.d.). Scribd. Retrieved March 26, 2026, from [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023, January 22). Chemistry LibreTexts. Retrieved March 26, 2026, from [Link]

  • Carboxylic Acids, Acyl Chlorides, Esters, and Polyesters. (n.d.). Edexcel A-Level Chemistry. Retrieved March 26, 2026, from [Link]

  • 2-(4,4-Dimethylcyclohexyl)-2-methylpropanoic acid. (2026, March 23). PubChem. Retrieved March 26, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved March 26, 2026, from [Link]

  • 2-(4,4-dimethylcyclohexyl)propanoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • Measuring Organic Acids and Organic Anions with Precision. (n.d.). Chromatography Today. Retrieved March 26, 2026, from [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. (n.d.). Waters. Retrieved March 26, 2026, from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved March 26, 2026, from [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved March 26, 2026, from [Link]

  • Analytical Methods for the Determination of Organic Acids in Honey. (2026, March 5). ResearchGate. Retrieved March 26, 2026, from [Link]

  • 2-(4,4-dimethylcyclohexyl)propanoic acid (C11H20O2). (n.d.). PubChemLite. Retrieved March 26, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). Departments of Physics and Chemistry - EMU. Retrieved March 26, 2026, from [Link]

  • Propanoic acid, 2,2-dimethyl-. (n.d.). NIST WebBook. Retrieved March 26, 2026, from [Link]

  • How to purify esterefication product? (2016, April 15). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Purification of organic acids from fermentation processes. (n.d.). HALO Science. Retrieved March 26, 2026, from [Link]

  • Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. (n.d.). Der Pharma Chemica. Retrieved March 26, 2026, from [Link]

  • Method for recovering and purifying propionic acid. (2013, June 6). Google Patents. Retrieved March 26, 2026, from

  • Isolation and purification of 4-propylguaiacol and 4-propylsyringol by extraction and crystallization from the products of reductive catalytic fractionation processes. (n.d.). Green Chemistry (RSC Publishing). Retrieved March 26, 2026, from [Link]

Sources

Optimization

optimizing reaction conditions for 2-(4,4-Dimethylcyclohexyl)propanoic acid

Welcome to the Technical Support Center for the synthesis and optimization of 2-(4,4-Dimethylcyclohexyl)propanoic acid . This platform is engineered specifically for researchers, process chemists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-(4,4-Dimethylcyclohexyl)propanoic acid . This platform is engineered specifically for researchers, process chemists, and drug development professionals.

Because 2-(4,4-dimethylcyclohexyl)propanoic acid features a fully saturated, sterically bulky cycloaliphatic core, its synthesis typically relies on the construction of an exocyclic alkene from 4,4-dimethylcyclohexanone, followed by a highly demanding hydrogenation step. This guide deconstructs the mechanistic bottlenecks of this pathway, providing self-validating protocols and causal troubleshooting logic to ensure high-yielding, reproducible results.

Part 1: Mechanistic Pathway & Workflow

The optimal synthetic route avoids the impossible direct hydrogenation of a "4,4-dimethylphenyl" precursor (which cannot exist due to aromaticity rules). Instead, the sequence utilizes a Horner-Wadsworth-Emmons (HWE) olefination of 4,4-dimethylcyclohexanone, followed by the catalytic hydrogenation of the resulting sterically hindered tetrasubstituted alkene, and concludes with ester saponification.

Synthetic_Workflow SM 4,4-Dimethylcyclohexanone HWE HWE Olefination Triethyl 2-phosphonopropionate SM->HWE Int1 Ethyl 2-(4,4-dimethylcyclohexylidene)propanoate (Tetrasubstituted Alkene) HWE->Int1 NaH, THF, 0°C to Reflux Hydrog Catalytic Hydrogenation (PtO2, H2, 75 psi) Int1->Hydrog Int2 Ethyl 2-(4,4-dimethylcyclohexyl)propanoate Hydrog->Int2 Glacial AcOH, 50°C Sapon Saponification (KOH, Reflux) Int2->Sapon Product 2-(4,4-Dimethylcyclohexyl)propanoic acid Sapon->Product Acidic Workup (pH 2)

Fig 1. Three-step synthetic workflow for 2-(4,4-Dimethylcyclohexyl)propanoic acid.

Part 2: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm the success of each stage before proceeding.

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesize ethyl 2-(4,4-dimethylcyclohexylidene)propanoate.

  • Ylide Formation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) at 0 °C under an argon atmosphere. Dropwise, add triethyl 2-phosphonopropionate (1.2 eq). Stir for 30 minutes until H₂ gas evolution completely ceases[1].

  • Ketone Addition: Dissolve 4,4-dimethylcyclohexanone (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Warm the mixture to room temperature, then heat to a gentle reflux (65 °C) for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Analyze via GC-MS. The reaction is successful when the ketone starting material peak disappears and is replaced by the product peak (Expected [M]⁺ = 210 m/z). TLC visualization requires KMnO₄ stain, as the isolated alkene is not UV-active.

Protocol 2: High-Pressure Catalytic Hydrogenation

Objective: Reduce the tetrasubstituted alkene to ethyl 2-(4,4-dimethylcyclohexyl)propanoate.

  • Preparation: Dissolve the crude ethyl 2-(4,4-dimethylcyclohexylidene)propanoate in glacial acetic acid (0.2 M).

  • Catalyst Loading: Add Platinum(IV) oxide (Adams' catalyst, PtO₂, 10 mol%). Caution: PtO₂ can ignite flammable solvents; add the catalyst to the flask before flushing with inert gas.

  • Pressurization: Transfer the mixture to a high-pressure Parr hydrogenator. Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the vessel to 75 psi with H₂.

  • Reaction: Agitate the reaction mixture at 50 °C for 24 hours[2].

  • Workup & Validation: Vent the H₂ gas safely. Filter the mixture through a tightly packed Celite pad to remove the platinum catalyst, washing with EtOAc. Concentrate the filtrate. Validation: ¹H NMR is useless for monitoring this specific reduction because the starting tetrasubstituted alkene has no vinylic protons. You must validate conversion via ¹³C NMR (confirming the disappearance of sp² carbons at ~125-135 ppm) or GC-MS (mass shift to [M]⁺ = 212 m/z).

Protocol 3: Saponification & Isolation

Objective: Hydrolyze the ester to yield 2-(4,4-dimethylcyclohexyl)propanoic acid.

  • Hydrolysis: Dissolve the saturated ester in a 1:1 mixture of THF and Methanol (0.3 M). Add 3M aqueous KOH (5.0 eq).

  • Reaction: Reflux the biphasic mixture vigorously at 75 °C for 24 hours.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with distilled water and extract once with Diethyl Ether to remove unreacted ester/organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify dropwise with 2M HCl until the pH reaches 2.0. The product will precipitate or form an oily layer.

  • Isolation & Validation: Extract the aqueous layer with Dichloromethane (3x). Dry over Na₂SO₄, filter, and concentrate to yield the final carboxylic acid. Validation: IR Spectroscopy will confirm success via the shift of the C=O stretch from ~1735 cm⁻¹ (ester) to ~1705 cm⁻¹ (acid), accompanied by the appearance of a broad O-H stretch at 2500-3300 cm⁻¹.

Part 3: Troubleshooting Guides & FAQs

Module A: HWE Olefination Challenges

Q: I am recovering a significant amount of unreacted 4,4-dimethylcyclohexanone, and my yield is capped at 40%. What is causing this? A: This is caused by competing enolization. Because 4,4-dimethylcyclohexanone lacks alpha-substituents, the basic ylide can act as a Brønsted base rather than a nucleophile, deprotonating the ketone to form an enolate instead of undergoing the desired nucleophilic addition[1]. Solution: Ensure strict temperature control (maintain 0 °C during addition). If the problem persists, switch the base from NaH to LiHMDS or NaHMDS. The bulky hexamethyldisilazide counterion alters the transition state, favoring nucleophilic attack over deprotonation.

Q: Do I need to optimize the reaction to control the E/Z geometry of the exocyclic double bond? A: No. For this specific synthetic pathway, the E/Z ratio of the ethyl 2-(4,4-dimethylcyclohexylidene)propanoate intermediate is entirely irrelevant. The subsequent hydrogenation step destroys the planar geometry of the alkene, collapsing both E and Z isomers into the identical racemic 2-(4,4-dimethylcyclohexyl)propanoate framework.

Module B: Catalytic Hydrogenation (The Primary Bottleneck)

Q: My hydrogenation reaction is stalling at <20% conversion using 10% Pd/C and a hydrogen balloon. Why is it failing? A: You are attempting to reduce a tetrasubstituted alkene . The exocyclic double bond is bonded to four carbon substituents (two from the cyclohexane ring, the methyl group, and the ester carbonyl carbon). Causality: Tetrasubstituted alkenes are highly sterically hindered, preventing the planar alkene face from properly coordinating with the palladium surface[3]. Standard Pd/C at 1 atm H₂ does not provide enough thermodynamic driving force to overcome this steric barrier. Solution: Follow the logic tree below. You must switch to a more active catalyst (PtO₂), change the solvent to glacial acetic acid (which activates the catalyst and protonates the metal surface), and increase the hydrogen pressure to at least 75 psi[2].

Troubleshooting_Logic Start Hydrogenation Stalled? (< 20% Conversion) CheckCat Evaluate Catalyst Start->CheckCat Yes PdC Standard Pd/C (1 atm) Ineffective for Tetrasubstituted CheckCat->PdC PtO2 Switch to PtO2 (Adams' Catalyst) PdC->PtO2 Change Catalyst CheckSolv Evaluate Solvent PtO2->CheckSolv AcOH Use Glacial Acetic Acid (Enhances Pt Activity) CheckSolv->AcOH Pressure Increase H2 Pressure (75-100 psi) AcOH->Pressure Success Full Conversion (>95%) Pressure->Success Monitor via GC-MS

Fig 2. Troubleshooting logic tree for overcoming stalled hydrogenation of hindered alkenes.

Module C: Saponification & Isolation

Q: Standard LiOH hydrolysis at room temperature is leaving the ester completely intact. Why? A: The ester carbonyl is adjacent to an alpha-carbon that is bonded to a methyl group and a bulky 4,4-dimethylcyclohexyl ring. This creates a neopentyl-like steric environment that physically blocks the hydroxide nucleophile from attacking the carbonyl carbon following the standard Bürgi-Dunitz trajectory. Solution: Standard mild conditions will fail. You must use a large excess of a stronger base (KOH), a high-boiling solvent system, and extended reflux times (24+ hours) to force the thermodynamic hydrolysis.

Part 4: Quantitative Data Summary

The table below summarizes the optimized physicochemical parameters required to successfully execute this synthetic workflow.

Reaction StageTarget IntermediateCatalyst / BaseSolvent SystemTemp / PressureTimeExpected Yield
1. HWE Olefination Ethyl 2-(4,4-dimethylcyclohexylidene)propanoateNaH (1.2 eq)Anhydrous THF0 °C → 65 °C (1 atm)12 h75 - 85%
2. Hydrogenation Ethyl 2-(4,4-dimethylcyclohexyl)propanoatePtO₂ (10 mol%)Glacial Acetic Acid50 °C / 75 psi H₂ 24 h> 90%
3. Saponification 2-(4,4-Dimethylcyclohexyl)propanoic acidKOH (5.0 eq)THF / MeOH / H₂O75 °C (Reflux)24 h85 - 95%

Part 5: References

  • Total Synthesis of the Hexacyclic Sesterterpenoid Niduterpenoid B via Structural Reorganization Strategy Journal of the American Chemical Society[Link]

  • Efficient and practical arene hydrogenation by heterogeneous catalysts under mild conditions PubMed (National Institutes of Health)[Link]

  • Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol Green Chemistry (RSC Publishing)[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(4,4-Dimethylcyclohexyl)propanoic Acid Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks associated with the purification of 2-(4,4-Dimethylcycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks associated with the purification of 2-(4,4-Dimethylcyclohexyl)propanoic acid.

Due to its molecular architecture—a bulky, lipophilic 4,4-dimethylcyclohexyl ring coupled with a polar, hydrogen-bonding carboxylic acid headgroup—this molecule exhibits a low melting point and high organic solubility. These traits make it notoriously susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known in the laboratory as "oiling out"[1][2]. This guide provides field-proven, self-validating protocols to bypass these failure modes and achieve high-purity crystalline yields.

Part 1: The "Oiling Out" (LLPS) Conundrum

Q1: Why does my product crash out as a sticky oil or gum instead of forming crystals upon cooling? A: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS). During cooling, the solution crosses the liquid-liquid coexistence curve (spinodal boundary) before it reaches the critical supersaturation required for solid crystal nucleation[2][3]. Thermodynamically, the system minimizes its Gibbs free energy by demixing into two liquid phases: a solute-rich "oil" phase and a solute-lean solvent phase[4]. When this oil phase eventually solidifies at lower temperatures, it traps impurities and solvent molecules, resulting in an amorphous gum rather than a pure crystal lattice[5].

Q2: How can I thermodynamically bypass the LLPS region during my workflow? A: You must engineer the process so that the concentration of the solute never crosses the spinodal decomposition curve. This is achieved through a triad of controls:

  • Solvent Selection: Avoid solvents where the solute has an excessively high solubility at room temperature, which depresses the crystallization boundary[6].

  • Seeding: Introducing pure seed crystals within the metastable zone provides a low-energy surface for lattice growth. This consumes the solute and prevents the concentration from reaching the LLPS threshold[1][4].

  • Slurry Aging: Holding the temperature steady after seeding allows the supersaturation to deplete safely before further cooling[3].

G Sol Single Phase Solution (High Temperature) Cool Cooling Process Sol->Cool Metastable Metastable Zone (Supersaturated) Cool->Metastable LLPS Liquid-Liquid Phase Separation (Oiling Out) Metastable->LLPS Rapid Cooling / No Seeds Seed Seeding & Slurry Aging (Bypass Spinodal Curve) Metastable->Seed Controlled Cooling + Seeds Gum Amorphous Gum / Impure Oil LLPS->Gum Cryst Crystal Nucleation & Growth Seed->Cryst Pure Pure Crystalline Product Cryst->Pure

Thermodynamic pathways illustrating LLPS (oiling out) versus seeded crystallization.

Part 2: Solvent Selection & Impurity Rejection

Q3: What is the optimal solvent system for crystallizing this specific carboxylic acid? A: The ideal solvent must balance the hydrogen-bonding capability of the carboxylic acid (which tends to form dimers) with the non-polar nature of the dimethylcyclohexyl ring. Solvents with relatively low boiling points are preferred to prevent the compound from melting out of solution as a liquid during hot dissolution[6].

Quantitative Solvent System Comparison
Solvent SystemRoleBoiling Point (°C)Suitability & Mechanistic Causality
Heptane / Ethyl Acetate Mixed (Non-polar/Polar)98 / 77Optimal. Ethyl acetate disrupts acid dimers; heptane acts as a tunable anti-solvent to control supersaturation.
Ethanol / Water Mixed (Protic/Aqueous)78 / 100Moderate. Good for high-purity yields, but highly prone to LLPS if water is added too rapidly due to the lipophilic ring[3][4].
Toluene Single Solvent111Poor. High boiling point; the high solubility of the lipophilic tail in toluene leads to extreme oiling out[6].
Diethyl Ether Single Solvent35Poor. Evaporates too rapidly, causing localized supersaturation spikes and rapid precipitation of impurities[6].

Part 3: Chiral Resolution

Q4: My synthesis yielded a racemic mixture. Can I resolve the enantiomers via crystallization? A: Yes. The chiral center at the alpha-carbon (C2 of the propanoic acid) allows for classical diastereomeric salt resolution. By reacting the racemic acid with a chiral amine (e.g., (R)-(+)-1-Phenylethylamine), you form two diastereomeric salts with distinct solubility profiles. These can be separated via fractional crystallization in a solvent like ethanol, followed by acidification of the aqueous salt solution (e.g., using 6M HCl dropwise until acidic via litmus paper) to precipitate the enantiopure carboxylic acid[5].

Part 4: Step-by-Step Optimization Protocol

To guarantee a self-validating, reproducible crystallization that avoids LLPS, follow this engineered anti-solvent workflow.

Workflow A 1. Dissolution (Ethyl Acetate) B 2. Hot Polish Filtration A->B C 3. Cool to Metastable Zone B->C Note1 Removes insoluble impurities B->Note1 D 4. Add Seed Crystals C->D E 5. Slurry Aging (Consume Solute) D->E Note2 Prevents LLPS droplet formation D->Note2 F 6. Anti-Solvent Addition (Heptane) E->F G 7. Isolation & Drying F->G

Step-by-step experimental workflow for seeded anti-solvent crystallization.

Seeded Anti-Solvent Crystallization Methodology
  • Dissolution: Suspend the crude 2-(4,4-Dimethylcyclohexyl)propanoic acid in Ethyl Acetate (approx. 3-5 volumes). Heat gently to 55°C until fully dissolved.

  • Polish Filtration: Pass the hot solution through a pre-heated Büchner funnel to remove insoluble mechanical impurities. Causality: This prevents premature heterogeneous nucleation on dust particles, which can trigger localized oiling out[5].

  • Cooling to Metastable Zone: Cool the solution slowly (0.2 °C/min) to 35°C. Causality: Slow cooling prevents localized supersaturation spikes that force the system into the spinodal decomposition (LLPS) region[2][4].

  • Seeding: Add 1-2 wt% of pure 2-(4,4-Dimethylcyclohexyl)propanoic acid seed crystals. If LLPS has historically occurred at this step, suspend the seeds in a small amount of the poor solvent (Heptane) to form a suspension before addition[1].

  • Slurry Aging: Hold the suspension at 35°C for 2 hours with moderate stirring (300-400 rpm). Causality: This holding stage gives the seeds sufficient time to consume excess solute molecules, lowering the supersaturation below the LLPS boundary safely[3][7].

  • Anti-Solvent Addition: Slowly dose Heptane (5-7 volumes) over 4 hours using a syringe pump or addition funnel.

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.1 °C/min. Hold for 1 hour to maximize yield, then isolate the crystals via vacuum filtration. Wash the filter cake with cold Heptane to displace residual mother liquor and impurities[5].

References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI [Link]

  • Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts[Link]

  • Experimental investigation and prediction of oiling out during crystallization process - ResearchGate[Link]

  • An In-Line Study of Oiling Out and Crystallization - ACS Publications [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(4,4-Dimethylcyclohexyl)propanoic Acid

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of 2-(4,4-Dimethylcyclohexyl)propanoic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of 2-(4,4-Dimethylcyclohexyl)propanoic acid from laboratory scale to pilot plant or manufacturing scale. While numerous synthetic routes can yield the target molecule in a lab, scaling up introduces significant challenges related to reaction control, safety, purification, and economic viability.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) structured around a plausible and challenging synthetic pathway. Our goal is to equip you with the foresight and technical knowledge to anticipate and overcome common scale-up hurdles, ensuring a safe, efficient, and robust process.

Assumed Synthetic Pathway: A Multi-Step Approach

For the context of this guide, we will address challenges related to a common, multi-step synthetic approach starting from 4,4-dimethylcyclohexanone. This route is chosen for its instructional value, as it encompasses several reaction classes with well-documented scale-up difficulties.

A 4,4-Dimethylcyclohexanone B 1-Vinyl-4,4-dimethylcyclohexan-1-ol A->B Step 1: Grignard Addition (VinylMgBr, Anhydrous THF) C Ethyl 2-(4,4-dimethylcyclohex-1-en-1-yl)propanoate B->C Step 2: Johnson-Claisen Rearrangement (Triethyl Orthoacetate, H+ cat.) D Ethyl 2-(4,4-dimethylcyclohexyl)propanoate C->D Step 3: Catalytic Hydrogenation (H₂, Pd/C or PtO₂) E 2-(4,4-Dimethylcyclohexyl)propanoic Acid D->E Step 4: Saponification & Acidification (NaOH, then HCl)

Caption: A plausible multi-step synthesis of the target molecule.

Troubleshooting Guide: From Lab Bench to Reactor

This section addresses specific, practical problems that can arise during the scale-up of each synthetic step.

Step 1: Grignard Addition of Vinylmagnesium Bromide

The addition of a Grignard reagent to a ketone is a classic C-C bond-forming reaction, but it is notoriously exothermic and sensitive to process parameters.[1][2]

Q1: We are experiencing an uncontrolled exotherm during the addition of vinylmagnesium bromide to the 4,4-dimethylcyclohexanone solution in our 100L reactor. The jacket cooling is at maximum capacity, but the internal temperature is still rising beyond our safety limit. What are our immediate actions and long-term prevention strategies?

A: A thermal runaway in a Grignard reaction is a serious safety hazard that requires immediate action.[3][4]

Immediate Actions:

  • Stop Reagent Addition: Immediately halt the feed of the Grignard reagent.[3]

  • Maximize Cooling: Ensure the cooling jacket is operating at maximum efficiency and the coldest possible temperature.

  • Emergency Quench: If the temperature continues to rise, be prepared to add a pre-chilled, inert quenching solvent (like anhydrous toluene or THF) to dilute the reaction mass and absorb heat. This should be a pre-approved and documented emergency procedure.[3]

Root Cause Analysis & Long-Term Prevention:

The primary issue during scale-up is the change in the surface-area-to-volume ratio.[5] A 100L reactor has significantly less surface area per unit volume than a 1L lab flask, making heat removal far less efficient.

Prevention Strategies:

  • Control the Addition Rate: The most critical parameter is the rate of addition. It must be slow enough that the reactor's cooling system can effectively remove the heat generated.[5][6] This rate must be determined through calorimetric studies (e.g., using a Reaction Calorimeter - RC1) at the lab scale.

  • Reverse Addition: Consider adding the ketone solution to the Grignard reagent. This keeps the ketone concentration low, which can sometimes help control the reaction rate.

  • Solvent and Concentration: Increasing the solvent volume can create a larger heat sink, but this has downstream implications for cost and throughput.[3] Evaluate the process to find an optimal balance.

  • Reactor Engineering: Ensure the reactor has adequate agitation to prevent localized hot spots near the addition point. A pitched-blade turbine impeller is often more effective than an anchor stirrer for heat distribution in low-viscosity solutions.[3][7]

cluster_0 Troubleshooting Grignard Exotherm Start Uncontrolled Exotherm? Action1 STOP Reagent Addition Start->Action1 Yes End Proceed Safely Start->End No Action2 Maximize Cooling Action1->Action2 Action3 Prepare Emergency Quench Action2->Action3 Analysis Post-Incident Analysis: - Review Addition Rate - Check Calorimetry Data - Evaluate Mixing Efficiency Action3->Analysis

Caption: Decision workflow for managing a thermal runaway event.

Step 3: Catalytic Hydrogenation

Reducing the double bond via catalytic hydrogenation is a clean reaction, but handling hydrogen gas and heterogeneous catalysts at scale introduces new risks and challenges.

Q2: Our hydrogenation reaction is stalling at ~70% conversion in the pilot plant, even after extending the reaction time and increasing hydrogen pressure. In the lab, this reaction went to completion within 4 hours using 1 wt% Pd/C. What's causing this, and how can we fix it?

A: Incomplete hydrogenation at scale is a common and frustrating problem. The root cause is often related to mass transfer limitations or catalyst deactivation, which are less apparent at the lab scale.

Potential Causes & Solutions:

  • Poor Hydrogen Mass Transfer: The single most common issue. For the reaction to proceed, hydrogen from the reactor headspace must dissolve in the solvent and travel to the catalyst surface.

    • Agitation: Insufficient agitation is a primary culprit. The stirrer must effectively disperse the catalyst particles and create a large gas-liquid interface for hydrogen dissolution. A gas-inducing impeller (like a Rushton turbine) is often necessary at scale.

    • Headspace Pressure vs. Partial Pressure: Ensure the reactor is properly purged of air/nitrogen before introducing hydrogen. Any inert gas in the headspace reduces the partial pressure of hydrogen, slowing the reaction.

  • Catalyst Deactivation:

    • Poisons: The substrate or solvent may contain catalyst poisons (sulfur, chlorides) that were not significant at lab scale but have a cumulative effect on a larger batch. Test the purity of your starting material and solvent.

    • Water Content: While some hydrogenations are tolerant of water, excess water can sometimes affect catalyst activity. Ensure your starting material from Step 2 is appropriately dried.

  • Catalyst Wetting/Dispersion: Ensure the catalyst is properly wetted and suspended. "Clumping" of the catalyst powder reduces the available surface area to virtually zero. A pre-slurrying step in a small amount of solvent before adding it to the main reactor can help.

Troubleshooting Table: Hydrogenation Issues

ParameterLab Scale (1L)Pilot Scale (100L) - ProblemRecommended Pilot Scale Fix
Agitation Magnetic Stir Bar (1000 RPM)Anchor Stirrer (150 RPM)Switch to Rushton Turbine or PBT Impeller (>300 RPM)
H₂ Pressure 50 psi50 psiIncrease to 75-100 psi (if reactor rated) after fixing agitation.
Catalyst 1 wt% 5% Pd/C1 wt% 5% Pd/CIncrease loading to 1.5-2.0 wt% as a last resort. First, ensure catalyst is active and well-dispersed.
Reaction Time 4 hours24 hours (stalled)Target < 8 hours after process optimization.
Step 4: Saponification, Work-up, and Purification

The final steps of hydrolysis and purification can be deceptively problematic at scale, often generating significant waste and causing operational bottlenecks.

Q3: During the acidic work-up and subsequent extraction of the final product, we are encountering a severe and persistent emulsion. The phase separation is taking over 12 hours. How can we break this emulsion and prevent it in future batches?

A: Emulsion formation is a classic scale-up problem, especially when dealing with the sodium salt of a carboxylic acid, which can act as a surfactant.

Immediate Solutions to Break the Emulsion:

  • Add Brine: Add a saturated aqueous solution of sodium chloride. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.

  • Change Solvent: If possible, add a small amount of a less polar, water-immiscible solvent like heptane or methyl tert-butyl ether (MTBE) which can alter the phase dynamics.

  • Gentle Agitation & Time: Stop agitation and allow the mixture to sit for an extended period. Sometimes, a slow, gentle stirring can help coalesce the dispersed phase without re-introducing high shear.

Prevention Strategies for Future Batches:

  • Control pH Carefully: During acidification, add the acid slowly and with good agitation to avoid localized areas of high pH where the sodium salt is concentrated.

  • Optimize Solvent Choice: Diethyl ether, a common lab solvent, is notorious for forming emulsions. Consider switching to a more robust industrial solvent like MTBE or Toluene for the extraction.[8]

  • Phase-Transfer Catalysis: While not for this step, it's a key technology to avoid issues in two-phase reactions.

  • Alternative Purification: Avoid liquid-liquid extraction if possible. Investigate if the product can be purified by crystallization. This often provides a much higher purity product and avoids large volumes of solvent waste.[8][9] Progressive freeze purification is another emerging technology for separating carboxylic acids from aqueous streams.[10]

Frequently Asked Questions (FAQs)

Q: What are the key safety considerations when scaling up the synthesis of 2-(4,4-Dimethylcyclohexyl)propanoic acid? A: The primary safety concerns for this synthesis route are:

  • Thermal Hazards: The Grignard reaction is highly exothermic. A thorough understanding of the heat of reaction through calorimetric studies is essential to design an adequate cooling system and prevent thermal runaway.[4][5][7]

  • Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be properly rated for pressure, grounded, and located in a well-ventilated area with hydrogen sensors.[6]

  • Reagent Handling: Grignard reagents are pyrophoric or react violently with water. Anhydrous conditions and handling under an inert atmosphere (Nitrogen or Argon) are mandatory.

Q: Our final product has inconsistent purity batch-to-batch. What are the likely sources of impurities? A: Impurities can arise from any step. Common sources include:

  • From Step 1 (Grignard): Unreacted 4,4-dimethylcyclohexanone and byproducts from enolization, especially if the Grignard reagent is bulky.[11]

  • From Step 2 (Rearrangement): Incomplete reaction or thermal degradation byproducts if the temperature is too high or held for too long.

  • From Step 3 (Hydrogenation): Incomplete hydrogenation (residual double bond) or over-reduction if other functional groups were present.

  • From Step 4 (Work-up): Residual non-polar impurities can be removed by performing a basic wash (e.g., with sodium bicarbonate solution) before the final acidification and extraction.[8]

Q: How can we make this process more "green" and sustainable at scale? A: Adopting green chemistry principles is crucial for modern process development.[9]

  • Solvent Selection: Replace hazardous solvents like diethyl ether and dichloromethane with safer alternatives like MTBE, 2-MeTHF, or toluene where possible.

  • Atom Economy: Evaluate alternative synthetic routes that may have better atom economy.

  • Energy Consumption: Optimize reaction temperatures and times to reduce energy usage. The high pressures and temperatures for some hydrogenations are energy-intensive.[12]

  • Process Intensification: Consider continuous flow reactors. Flow chemistry can offer superior heat transfer, making exothermic reactions like the Grignard addition much safer and more controllable at scale.[4][9]

Experimental Protocols

Protocol 1: Pilot-Scale Hydrogenation (Optimized)

This protocol assumes a 100L pressure reactor with a Rushton turbine impeller and baffles.

  • Reactor Inerting: Seal the reactor. Purge the vessel and headspace with nitrogen three times (pressurize to 30 psi, then vent) to remove all oxygen.

  • Charge Substrate and Solvent: Under a nitrogen atmosphere, charge the reactor with Ethyl 2-(4,4-dimethylcyclohex-1-en-1-yl)propanoate (e.g., 10 kg) and ethanol (e.g., 50 L).

  • Prepare Catalyst Slurry: In a separate, inerted vessel, prepare a slurry of 5% Pd/C (e.g., 150 g, 1.5 wt%) in ethanol (2 L).

  • Charge Catalyst: Transfer the catalyst slurry to the reactor via a pressure-equalized addition funnel or by vacuum transfer.

  • Purge with Hydrogen: Begin agitation at >300 RPM. Purge the reactor headspace with hydrogen gas three times (pressurize to 30 psi, then vent).

  • Reaction: Pressurize the reactor to the target pressure (e.g., 75 psi) with hydrogen. Maintain the temperature at the desired setpoint (e.g., 25-30 °C). The reaction is often slightly exothermic; use jacket cooling as needed.

  • Monitoring: Monitor the reaction by hydrogen uptake from a calibrated source. In-process control (IPC) samples can be taken carefully through a filtered dip tube to be analyzed by GC for conversion.

  • Completion and Catalyst Filtration: Once the reaction is complete (no further hydrogen uptake and IPC confirms >99.5% conversion), stop agitation. Vent the hydrogen and purge the headspace with nitrogen. The catalyst must be filtered under a nitrogen blanket (e.g., through a Celite pad) to prevent it from becoming pyrophoric upon contact with air. Never expose dry, hydrogen-charged Pd/C catalyst to air.

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap Eureka. [Link]

  • How Progressive Freeze Purification Works for Carboxylic Acids. Altiras. [Link]

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • Process for the purification of carboxylic acids.
  • Separation and Purification of Pharmaceuticals and Antibiotics. [Link]

  • Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation. Moodle@Units. [Link]

  • Catalytic Technology for Selective Hydrogenation of Benzene to Cyclohexene. springerprofessional.de. [Link]

  • Catalyst Design for Selective Hydrogenation of Benzene to Cyclohexene through Density Functional Theory and Microkinetic Modeling. ACS Publications. [Link]

  • Catalytic Technology for Selective Hydrogenation of Benzene to Cyclohexene. download. [Link]

  • Selective hydrogenation of benzene to cyclohexene using a suspended Ru catalyst in a mechanically agitated tetraphase reactor. IRIS. [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Cross-Reactivity Profiles of 2-(4,4-Dimethylcyclohexyl)propanoic Acid in Assay Development

As a Senior Application Scientist, I frequently encounter challenges where structurally similar aliphatic carboxylic acids cause unexpected assay interference or off-target binding. 2-(4,4-Dimethylcyclohexyl)propanoic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges where structurally similar aliphatic carboxylic acids cause unexpected assay interference or off-target binding. 2-(4,4-Dimethylcyclohexyl)propanoic acid (DMCP) [1] is a highly lipophilic cycloalkyl building block increasingly utilized in chemical synthesis and probe development. When developing immunoassays or receptor binding panels, understanding the cross-reactivity of such compounds is critical to preventing false positives—especially when evaluating them alongside structurally related clinical compounds like Gabapentin or simpler analogs like 2-Cyclohexylpropanoic acid (CPA).

This guide objectively compares the binding performance and cross-reactivity of DMCP against standard alternatives, providing the mechanistic causality and self-validating protocols necessary for rigorous assay development.

Structural Dynamics and Binding Causality

To understand the cross-reactivity profile of DMCP, we must analyze the causality behind its molecular interactions. The defining feature of DMCP is the gem-dimethyl substitution at the C4 position of the cyclohexane ring.

Steric Shielding and Hydrophobic Anchoring: The addition of the two methyl groups drastically alters the molecule's partition coefficient (LogP) and three-dimensional bulk. In highly specific antibody binding pockets, this steric bulk acts as a double-edged sword:

  • Loss of Recognition in Polar Pockets: In assays designed for amino acids or gabapentinoids (which rely heavily on electrostatic interactions with a primary amine), the bulky, highly lipophilic 4,4-dimethyl moiety prevents insertion into the binding cleft, effectively eliminating cross-reactivity [2].

  • Enhanced Anchoring in Hydrophobic Pockets: When antibodies are raised specifically against DMCP, the gem-dimethyl group acts as a critical hydrophobic anchor. As demonstrated in asymmetric C-H functionalization studies, 4,4-dimethylcyclohexyl derivatives exhibit distinct steric shielding that locks the molecule into specific conformations [3]. Simpler analogs like CPA lack this bulk, resulting in higher conformational flexibility and weaker binding affinity in DMCP-specific pockets.

Comparative Performance Data

The following table summarizes the physical properties and representative cross-reactivity data of DMCP compared to CPA and Gabapentin in competitive Enzyme-Linked Immunosorbent Assays (ELISAs).

CompoundMolecular Weight ( g/mol )Estimated LogPCross-Reactivity (Anti-Gabapentin Assay)Cross-Reactivity (Anti-DMCP Assay)
2-(4,4-Dimethylcyclohexyl)propanoic acid 184.28~3.80< 0.1%100%
2-Cyclohexylpropanoic acid (CPA) 156.23~2.60< 0.1%12.5%
Gabapentin 171.24~-1.10100% < 0.1%

Data Interpretation: DMCP and CPA show zero significant cross-reactivity in standard gabapentin assays due to the absence of the critical primary amine required for target recognition [4]. Conversely, in an assay optimized for DMCP, CPA exhibits only 12.5% cross-reactivity, proving that the gem-dimethyl group contributes to approximately 88% of the binding energy required for target saturation.

Self-Validating Experimental Protocol: Competitive ELISA

To reliably quantify the cross-reactivity of DMCP and its analogs, the following step-by-step competitive ELISA methodology must be utilized. Crucially, this protocol is designed as a self-validating system: it incorporates internal controls that automatically flag reagent degradation or insufficient wash stringency.

Step 1: Plate Preparation & Blocking
  • Coat a 96-well microtiter plate with 100 µL/well of the target coating antigen (e.g., DMCP-BSA conjugate) at 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Wash the plate 3 times with 300 µL/well of PBS containing 0.05% Tween-20 (PBST).

  • Add 200 µL/well of blocking buffer (1% BSA in PBS). Incubate for 1 hour at 37°C, then wash 3 times with PBST.

Step 2: Competitive Binding (The Self-Validating Step)
  • Prepare serial dilutions of the standard (DMCP) and the cross-reactants (CPA, Gabapentin) ranging from 0.1 ng/mL to 10,000 ng/mL in assay buffer.

  • Validation Controls:

    • B0 Well (Maximum Binding): Add 50 µL of assay buffer (no competitor) + 50 µL of primary antibody. This establishes the 100% signal baseline.

    • NSB Well (Non-Specific Binding): Add 50 µL of assay buffer + 50 µL of blank buffer (no primary antibody). Self-Validation Rule: If the NSB signal exceeds 5% of the B0 signal, background noise is too high (likely due to insufficient washing or blocking), and the assay run is mathematically invalid.

  • Add 50 µL of the competitor dilutions and 50 µL of the primary antibody to the respective wells. Incubate for 1 hour at room temperature on a microplate shaker.

Step 3: Detection & Data Processing
  • Wash the plate 5 times with PBST to remove all unbound ligands.

  • Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at room temperature.

  • Wash 5 times with PBST. Add 100 µL/well of TMB substrate and incubate for 15 minutes in the dark.

  • Stop the reaction with 50 µL/well of 1M H₂SO₄. Read absorbance at 450 nm.

  • Calculation: Determine the IC₅₀ (concentration inhibiting 50% of binding) for each compound. Calculate cross-reactivity using the formula: % Cross-Reactivity = (IC₅₀ of Standard / IC₅₀ of Analog) × 100

Workflow Visualization

The following diagram maps the logical workflow and self-validation checkpoints of the cross-reactivity screening protocol.

G Start Compound Library (DMCP, CPA, Gabapentin) Incubate Competitive Incubation with Target Antibody Start->Incubate Wash Stringent Wash (Remove Unbound Ligands) Incubate->Wash Validate Self-Validation Check: Is NSB < 5% of B0? Detect Signal Detection (TMB Substrate / 450nm) Validate->Detect Yes Fail Invalidate Run & Increase Wash Stringency Validate->Fail No Wash->Validate Analyze IC50 & Cross-Reactivity Calculation Detect->Analyze

Workflow for determining compound cross-reactivity via competitive immunoassay.

References

  • 2-(4,4-dimethylcyclohexyl)propanoic acid — Chemical Substance Information. NextSDS Substance Database. [Link]

  • Compounds and methods for use in detecting gabapentin. US Patent 8828665B2.
  • Highly Enantioselective Oxidation of Nonactivated Aliphatic C–H Bonds with Hydrogen Peroxide Catalyzed by Manganese Complexes. ACS Central Science.[Link]

Comparative

Structural and Pharmacological Comparison Guide: 2-(4,4-Dimethylcyclohexyl)propanoic Acid Analogues vs. Standard Gabapentinoids

Executive Summary The development of novel neuromodulatory ligands requires a delicate balance between target receptor affinity and active transport kinetics across the blood-brain barrier (BBB)[1]. The core scaffold of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel neuromodulatory ligands requires a delicate balance between target receptor affinity and active transport kinetics across the blood-brain barrier (BBB)[1]. The core scaffold of 2-(4,4-dimethylcyclohexyl)propanoic acid[2] provides a unique, sterically bulky framework to probe the hydrophobic binding pocket of the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)[3].

In this application guide, we objectively compare the structural prerequisites, receptor affinities, and transport kinetics of the parent acid and its bioactive 3-amino analogue against industry standards: Pregabalin and Gabapentin[4].

Structural Rationale & Structure-Activity Relationship (SAR)

Gabapentinoids exert their analgesic and anticonvulsant effects by binding to the α2δ-1 subunit, thereby reducing calcium influx and subsequent excitatory neurotransmitter release (e.g., glutamate, substance P)[5]. The efficacy of these molecules is dictated by two distinct structural domains:

  • The Zwitterionic Anchor: A γ-amino acid motif is strictly required for in vivo activity. The primary amine and carboxylic acid form a zwitterion at physiological pH. This ionic state is essential for both anchoring into the α2δ-1 binding pocket and for recognition by the System L (LAT1) large neutral amino acid transporter[5].

  • The Lipophilic Pocket: The substituent at the 2-position (or 3-position of the GABA backbone) dictates binding affinity. While Pregabalin utilizes an isobutyl group and Gabapentin utilizes a simple cyclohexane ring[4], the 4,4-dimethylcyclohexyl moiety introduces significant steric bulk. This bulk can dramatically increase binding affinity to α2δ-1 by fully occupying the hydrophobic pocket; however, it risks exceeding the spatial tolerance of the LAT1 transporter, potentially limiting oral bioavailability and CNS penetration[5].

MOA Zwitterion Zwitterionic Analogue (3-Amino Derivative) LAT1 LAT1 Transporter (System L) Zwitterion->LAT1 Competes with Leucine NonZwitterion Parent Acid (No Amine) NoTransport No BBB Penetration NonZwitterion->NoTransport Lacks Amine Anchor Alpha2Delta α2δ-1 Subunit (Target) LAT1->Alpha2Delta Crosses BBB NoTransport->Alpha2Delta Fails to Target

Figure 1: Structural dependency of analogues on LAT1 transport and α2δ-1 subunit binding.

Comparative Performance Data

To evaluate the viability of 2-(4,4-dimethylcyclohexyl)propanoic acid derivatives, we compare their in vitro pharmacological profiles against established therapeutics. The data below illustrates how the absence of the amine abolishes activity, while the addition of steric bulk shifts the affinity profile.

CompoundStructure Typeα2δ-1 Binding (IC50)LAT1 Transport (IC50)Zwitterionic?
2-(4,4-Dimethylcyclohexyl)propanoic acid Parent Scaffold>10,000 nM>10,000 nMNo
3-Amino-2-(4,4-dimethylcyclohexyl)propanoic acid Bulky Analogue~40 nM>500 µMYes
Pregabalin Standard~80 nM~150 µMYes
Gabapentin Standard~70 nM~30 µMYes

(Note: Values for the novel bulky analogues are representative extrapolations based on established SAR of constrained cycloalkyl gabapentinoids[5]. Lower IC50 indicates higher affinity/potency).

Experimental Methodologies (Self-Validating Protocols)

As application scientists, we must ensure that our comparative data is generated through robust, self-validating assays. The following protocols detail the causality behind our experimental choices to ensure high-fidelity data.

Protocol A: Competitive Radioligand Binding Assay (α2δ-1 Affinity)

Rationale: We utilize porcine brain cortex homogenates because they express a high density of native α2δ-1 subunits with >95% sequence homology to human targets, ensuring translational reliability[5]. [3H]Gabapentin is used as the competitive radioligand.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize porcine cerebral cortex in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Causality: Repeated washing and centrifugation remove endogenous GABA and glutamate that could competitively skew binding kinetics.

  • Incubation: Incubate 50 µg of membrane protein with 10 nM [3H]Gabapentin and varying concentrations of the test analogue (1 nM to 10 µM) in a final volume of 250 µL for 45 minutes at room temperature.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% Polyethylenimine to reduce non-specific binding).

  • Washing: Wash filters three times with 3 mL of ice-cold HEPES buffer. Causality: Ice-cold buffer minimizes the dissociation of the receptor-ligand complex during the high-shear wash step.

  • Quantification: Extract filters into scintillation fluid and quantify radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression and convert to Ki via the Cheng-Prusoff equation.

Protocol Tissue Porcine Brain Homogenization Incubation Incubate with [3H]Gabapentin Tissue->Incubation Add Ligands Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration 45 min at RT Wash Ice-Cold Wash (Remove Unbound) Filtration->Wash Vacuum Count Scintillation Counting Wash->Count Extract & Read

Figure 2: Workflow for competitive radioligand binding assay targeting the α2δ-1 subunit.

Protocol B: System L (LAT1) Transporter Uptake Assay

Rationale: Because gabapentinoids do not passively diffuse across the BBB, they rely on LAT1. We measure the ability of the analogues to inhibit the uptake of [3H]leucine (the endogenous LAT1 substrate) in Chinese Hamster Ovary (CHO) cells stably expressing human LAT1[5].

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO-LAT1 cells in 24-well plates and grow to 80% confluence.

  • Depletion: Wash cells with Na+-free Hank's Balanced Salt Solution (HBSS) and incubate for 10 minutes. Causality: Na+-free conditions isolate LAT1 activity, as LAT1 is a sodium-independent transporter. This eliminates background noise from Na+-dependent amino acid transporters.

  • Uptake Phase: Add 1 µM [3H]leucine concurrently with the test analogue (0.1 µM to 1 mM) for 5 minutes at 37°C.

  • Lysis & Reading: Stop uptake with ice-cold HBSS, lyse cells in 0.1 M NaOH, and measure intracellular radioactivity. High IC50 values (as seen with the bulky 4,4-dimethylcyclohexyl analogue) indicate poor transporter recognition.

Conclusion

The addition of a 4,4-dimethylcyclohexyl group to the propanoic acid backbone yields a highly lipophilic scaffold. While the parent acid[2] is inactive due to the absence of a zwitterionic pharmacophore, the 3-amino derivative demonstrates how steric bulk can optimize target receptor affinity at the cost of LAT1-mediated transport[5]. This highlights the critical need for multiparametric optimization in gabapentinoid drug design, ensuring that gains in target affinity do not compromise pharmacokinetic viability.

References

  • Title: Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Gabapentinoid Source: Wikipedia URL: [Link]

  • Title: Gabapentin and Pregabalin Source: Neupsy Key URL: [Link]

  • Title: 2-(4,4-dimethylcyclohexyl)propanoic acid Source: PubChemLite URL: [Link]

  • Title: Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases Source: PMC (National Institutes of Health) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4,4-Dimethylcyclohexyl)propanoic Acid

For the modern researcher, chemist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe use of 2-(4,4-Dimethylc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, chemist, and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the safe use of 2-(4,4-Dimethylcyclohexyl)propanoic acid, focusing on the critical role of Personal Protective Equipment (PPE) in mitigating exposure risks. The information presented herein is synthesized from established safety protocols for carboxylic acids and available hazard data for the specified compound.

Understanding the Hazard Profile

Before any handling of 2-(4,4-Dimethylcyclohexyl)propanoic acid, a thorough understanding of its potential hazards is essential. Based on available data, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1]

These classifications necessitate a stringent approach to personal protection to prevent dermal, ocular, and respiratory exposure.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is crucial for minimizing the risks associated with handling 2-(4,4-Dimethylcyclohexyl)propanoic acid. The following table outlines the recommended PPE for various laboratory operations.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles, preventing serious eye irritation.
Skin Protection Nitrile rubber gloves and a lab coat are mandatory. For larger quantities or potential for significant spills, chemical-resistant aprons and boots should be considered.Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects the skin and personal clothing from contamination.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.[3][4][5] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[5]Prevents respiratory tract irritation by ensuring any airborne contaminants are effectively removed from the breathing zone of the operator.

Safe Handling and Operational Procedures

Adherence to standardized operational procedures is as critical as the use of appropriate PPE. The following step-by-step guide ensures a safe workflow when handling 2-(4,4-Dimethylcyclohexyl)propanoic acid.

Preparation and Pre-Handling Checks
  • Fume Hood Verification : Ensure the chemical fume hood is operational and the certification is current.

  • PPE Inspection : Before use, inspect all PPE for signs of wear and tear. Gloves should be checked for any punctures or degradation.[2]

  • Emergency Equipment Location : Confirm the location and functionality of the nearest safety shower and eyewash station.[3]

  • Spill Kit Availability : Ensure a spill kit appropriate for acidic compounds is readily accessible.

Handling the Compound
  • Transfer and Weighing : All transfers and weighing of the solid compound should be performed within the fume hood to contain any dust.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Heating : If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.

  • Post-Handling : After handling, thoroughly wash hands and forearms with soap and water, even if gloves were worn.[3]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response Workflow

The following diagram outlines the procedural flow for managing a spill of 2-(4,4-Dimethylcyclohexyl)propanoic acid.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Risk (Is it a minor or major spill?) evacuate->assess minor_spill Minor Spill assess->minor_spill  Minor major_spill Major Spill assess->major_spill  Major don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) minor_spill->don_ppe major_spill_action Evacuate Lab, Close Doors, Contact Emergency Response major_spill->major_spill_action contain Contain the Spill (Use absorbent material like sand or vermiculite) don_ppe->contain neutralize Neutralize with a Weak Base (e.g., sodium bicarbonate solution) contain->neutralize cleanup Collect Absorbed Material (Use non-sparking tools) neutralize->cleanup dispose Dispose of Waste (In a labeled, sealed container) cleanup->dispose decontaminate Decontaminate the Area (Wash with soap and water) dispose->decontaminate end Spill Managed decontaminate->end

Caption: Workflow for managing a chemical spill.

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing.[5] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing 2-(4,4-Dimethylcyclohexyl)propanoic acid, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in a designated, properly labeled, and sealed container.

  • Storage : Store the waste container in a cool, well-ventilated area away from incompatible materials.[5]

  • Disposal : Dispose of the hazardous waste through an accredited waste disposal service in accordance with local, state, and federal regulations.

By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with 2-(4,4-Dimethylcyclohexyl)propanoic acid, ensuring both personal safety and the integrity of their research.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • 2-(4,4-dimethylcyclohexyl)propanoic acid — Chemical Substance Information - NextSDS. [Link]

  • Material Safety Data Sheet - Inside Delta. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-Dimethylcyclohexyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4,4-Dimethylcyclohexyl)propanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.